molecular formula C19H13ClN4O B15591138 Azsmo-23

Azsmo-23

Numéro de catalogue: B15591138
Poids moléculaire: 348.8 g/mol
Clé InChI: SLWFSDGDCCUXDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azsmo-23 is a useful research compound. Its molecular formula is C19H13ClN4O and its molecular weight is 348.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H13ClN4O

Poids moléculaire

348.8 g/mol

Nom IUPAC

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O/c20-15-8-7-13(22-19(25)12-4-3-9-21-11-12)10-14(15)18-23-16-5-1-2-6-17(16)24-18/h1-11H,(H,22,25)(H,23,24)

Clé InChI

SLWFSDGDCCUXDV-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Role of Azsmo-23 in Long QT Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long QT syndrome (LQTS) is a cardiac repolarization disorder that can lead to life-threatening arrhythmias. A key protein implicated in many forms of LQTS is the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1), which conducts the rapid delayed rectifier potassium current (IKr).[1][2] Reduced IKr function, due to genetic mutations or drug-induced blockade, prolongs the cardiac action potential and the QT interval on an electrocardiogram, increasing the risk of torsades de pointes.[1][2] One therapeutic strategy is the development of small molecules that can activate the hERG channel to restore normal repolarization. This whitepaper provides an in-depth technical overview of Azsmo-23, a small molecule activator of the hERG K+ channel, and its significance in the context of LQTS research.

This compound: A hERG Channel Activator

This compound, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as an activator of the hERG potassium channel.[1] Its primary mechanism of action involves a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[1] This leads to an increase in both the pre-pulse and tail currents of the hERG channel.[1]

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on wild-type (WT) and mutant hERG channels, as well as its activity on other cardiac ion channels.

ParameterValueChannel
EC50 (Pre-pulse Current) 28.6 µMWT hERG
EC50 (Tail Current) 11.2 µMWT hERG
Pre-pulse Current Increase (at 100 µM) 952 ± 41% (at +40 mV)WT hERG
Tail Current Increase (at 100 µM) 238 ± 13% (at -30 mV)WT hERG
Shift in Voltage Dependence of Inactivation +74.5 mVWT hERG

Table 1: Effects of this compound on Wild-Type hERG Channels [1]

hERG MutantEffect of this compound
Y652A Blocked
F656T Enhanced activator activity
G628C/S631C (non-inactivating) Inhibited

Table 2: Effects of this compound on Mutant hERG Channels [1]

Ion ChannelEffect of this compound
hKv4.3-hKChIP2.2 Blocked
hCav3.2 Blocked
hKv1.5 Blocked
hCav1.2/β2/α2δ Activated

Table 3: Off-Target Effects of this compound on Other Cardiac Ion Channels [1]

Experimental Protocols

The characterization of this compound involved both automated and conventional electrophysiology techniques.

Automated Electrophysiology
  • Platform: IonWorks Barracuda or IonWorks HT.

  • Cell Line: CHO cells stably expressing wild-type or mutant hERG channels.

  • Procedure:

    • Cells are plated onto a 384-well PatchPlate.

    • The system performs automated whole-cell patch-clamp recordings.

    • A voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarization step to +40 mV followed by a repolarization step to -30 mV to measure pre-pulse and tail currents, respectively.

    • This compound or vehicle (0.33% DMSO) is added to the wells, and the voltage protocol is repeated after a 3-minute incubation.

  • Data Analysis: Concentration-response curves are generated to determine EC50 values.

Conventional Whole-Cell Patch-Clamp Electrophysiology
  • Cell Line: HEK-293 cells stably expressing hERG channels.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Recording:

    • Whole-cell recordings are established using borosilicate glass pipettes.

    • A family of voltage steps is applied to study the voltage dependence of activation and inactivation in the presence of vehicle (0.1% DMSO).

    • The cells are then perfused with a solution containing this compound (e.g., 30 µM) for 5 minutes.

    • The same voltage protocol is repeated to determine the effect of the compound.

  • Voltage Protocols:

    • Activation: From a holding potential of -80 mV, cells are depolarized to a range of test potentials (e.g., -40 mV to +60 mV) followed by a repolarization step to -50 mV to measure tail currents.

    • Inactivation: A two-pulse protocol is used. A pre-pulse to various potentials is applied to induce inactivation, followed by a test pulse to a potential where the channels are open (e.g., +40 mV) to assess the degree of inactivation.

  • Data Acquisition and Analysis: Data is acquired using software such as Clampex. Current-voltage relationships and Boltzmann functions are used to analyze the voltage dependence of activation and inactivation.

Visualizations

Signaling Pathway of this compound on hERG Channel

Azsmo23_Mechanism cluster_membrane Cell Membrane cluster_gates Channel Gates cluster_effects Functional Effects hERG hERG Channel (Kv11.1) Activation Activation Gate Inactivation Inactivation Gate Increased_Current Increased IKr (Pre-pulse & Tail) Inactivation->Increased_Current Reduces inactivation Azsmo23 This compound Azsmo23->hERG Binds to channel Azsmo23->Activation No significant effect Azsmo23->Inactivation Induces +74.5 mV shift in voltage dependence Shortened_AP Shortened Action Potential (Potential Therapeutic Effect) Increased_Current->Shortened_AP

Caption: Mechanism of this compound action on the hERG channel.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_specificity Specificity & Mutant Effects Automated_EP Automated Electrophysiology (IonWorks) EC50 Determine EC50 for pre-pulse and tail currents Automated_EP->EC50 CHO_hERG CHO cells expressing WT hERG CHO_hERG->Automated_EP Conventional_EP Conventional Whole-Cell Patch-Clamp EC50->Conventional_EP Proceed with active compound Gating_Analysis Analyze voltage dependence of activation and inactivation Conventional_EP->Gating_Analysis HEK_hERG HEK293 cells expressing WT hERG HEK_hERG->Conventional_EP Mutant_Studies Test on hERG mutants (Y652A, F656T, etc.) Gating_Analysis->Mutant_Studies Off_Target Screen against other cardiac ion channels Gating_Analysis->Off_Target

Caption: Workflow for the electrophysiological characterization of this compound.

Logical Relationship of this compound's Effects on hERG Gating

Gating_Logic cluster_gating hERG Channel Gating Properties cluster_outcome Resulting Current Azsmo23 This compound Application Activation Activation (Voltage-dependent opening) Azsmo23->Activation No significant change in voltage dependence Inactivation Inactivation (Voltage-dependent block) Azsmo23->Inactivation Positive shift in voltage dependence Increased_IKr Increased hERG Current (IKr) Activation->Increased_IKr Normal opening Inactivation->Increased_IKr Reduced inactivation at positive potentials

Caption: Logical flow of this compound's impact on hERG channel gating.

Conclusion and Future Directions

This compound serves as a valuable pharmacological tool for investigating the structure and function of the hERG channel.[1] Its mechanism of action, specifically targeting the inactivation gate, provides insights into the allosteric modulation of this critical cardiac ion channel. While this compound itself exhibits off-target effects that may limit its direct therapeutic potential, the study of this and similar compounds is crucial for the rational design of more selective and potent hERG channel activators for the treatment of Long QT Syndrome.[1] Future research should focus on understanding the precise binding site of this compound and leveraging this information to develop novel therapeutics with improved safety and efficacy profiles.

References

Unlocking the hERG Channel: A Deep Dive into the Structure-Activity Relationship of Azsmo-23 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Azsmo-23, a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, and its analogues. Understanding the nuanced interplay between the chemical structure of these compounds and their biological activity is paramount for the development of novel therapeutics targeting cardiac arrhythmias and for enhancing cardiovascular safety profiling. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.

Quantitative Structure-Activity Relationship (SAR) Data

The pharmacological profile of this compound and its analogues reveals a remarkably subtle structure-activity relationship, where minor chemical modifications can switch the compound's effect from channel activation to inhibition. This compound (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamide) itself is an activator of the wild-type (WT) hERG channel.

The following table summarizes the quantitative data for this compound and its closely related analogues. The data is extracted from electrophysiological studies and highlights the critical structural determinants for hERG channel modulation.

Compound IDStructure / Modification from this compoundBiological Activity on WT hERGEC50 / IC50 (µM)
This compound N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]pyridine-3-carboxamideActivator of pre-pulse and tail currentEC50 (pre-pulse): 28.6 EC50 (tail): 11.2
Analogue 1 Pyridine-2-carboxamide isomerInhibitor IC50: 15.3
Analogue 2 Pyridine-4-carboxamide isomerInhibitor IC50: 2.3
Analogue 3 Unsubstituted phenyl ring (lacks chloro group)Weak Inhibitor IC50: >30
Analogue 4 N-methylbenzimidazoleInhibitor IC50: 5.8

Experimental Protocols

The biological activity of this compound and its analogues was primarily characterized using electrophysiological techniques. The following are detailed methodologies for the key experiments cited.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells were used for heterologous expression of hERG channels.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For transient expression, HEK293 cells were transfected with cDNA encoding the alpha subunit of the hERG channel (WT or mutant) using a lipofection-based reagent according to the manufacturer's protocol. A green fluorescent protein (GFP) co-transfection was used to identify successfully transfected cells.

Automated Electrophysiology
  • Platform: A high-throughput automated patch-clamp system was utilized for primary screening and concentration-response analysis.

  • Recording Conditions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Voltage Protocol for Activation: From a holding potential of -80 mV, cells were depolarized to various test potentials (from -60 mV to +60 mV in 10 mV increments) for 2 seconds.

  • Voltage Protocol for Inactivation: Following a depolarizing step to +40 mV for 500 ms (B15284909) to fully activate the channels, a second depolarizing pulse to various potentials (from +60 mV to -120 mV) was applied to measure the extent of inactivation.

  • Data Analysis: Concentration-response curves were generated by plotting the percentage of activation or inhibition against the compound concentration. EC50 and IC50 values were calculated using a standard Hill equation fit.

Conventional Whole-Cell Patch-Clamp Electrophysiology
  • Setup: Recordings were performed using a standard patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution were used.

  • Procedure: After establishing a whole-cell configuration, cells were held at -80 mV. The same voltage protocols as in the automated electrophysiology were applied to study the effects of the compounds on channel gating in more detail.

  • Mechanism of Action Studies: To investigate the mechanism of action of this compound, the effect of the compound on the voltage-dependence of activation and inactivation was determined by fitting the normalized current data to a Boltzmann function.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound on the hERG channel and the experimental workflow.

Azsmo23_Mechanism cluster_channel hERG Channel States cluster_azsmo23 Effect of this compound Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Open Recovery Azsmo23 This compound Azsmo23->Open Increases Probability of Open State Azsmo23->Inactivated Shifts Voltage Dependence of Inactivation to more Depolarized Potentials

Figure 1: Proposed mechanism of this compound action on hERG channel gating.

Experimental_Workflow start Start: Synthesize this compound Analogues cell_culture HEK293 Cell Culture & hERG Transfection start->cell_culture automated_patch High-Throughput Automated Patch-Clamp Screening (Primary Screen & Dose-Response) cell_culture->automated_patch data_analysis1 Determine EC50/IC50 Values automated_patch->data_analysis1 conventional_patch Conventional Whole-Cell Patch-Clamp (Mechanism of Action) data_analysis1->conventional_patch Select Active Compounds sar_analysis Structure-Activity Relationship Analysis data_analysis1->sar_analysis data_analysis2 Analyze Effects on Channel Gating conventional_patch->data_analysis2 data_analysis2->sar_analysis end End: Identify Lead Compounds sar_analysis->end

Figure 2: Experimental workflow for the evaluation of this compound analogues.

An In-depth Technical Guide on the Core Electrophysiological Effects of Amiodarone on the Cardiac Action Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disambiguation: The compound "Azsmo-23" does not correspond to any known therapeutic agent in publicly available scientific literature or databases. This guide will focus on Amiodarone (B1667116) , a well-established and complex antiarrhythmic drug, to illustrate the core principles and experimental methodologies relevant to the study of a compound's effect on the cardiac action potential. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the Cardiac Action Potential and Amiodarone

The cardiac action potential is a multiphasic electrical event in cardiomyocytes that governs the heart's coordinated contraction. It is characterized by five distinct phases (0-4), driven by the orchestrated opening and closing of various ion channels. Antiarrhythmic drugs are often categorized by the Vaughan Williams classification, which groups them based on their primary mechanism of action on these ion channels.

Amiodarone is a potent antiarrhythmic agent primarily classified as a Class III drug due to its significant effect on prolonging the repolarization phase of the cardiac action potential.[1][2] However, its pharmacological profile is complex, exhibiting properties of all four Vaughan Williams classes, which contributes to its broad efficacy in treating a variety of atrial and ventricular arrhythmias.[1][2]

Mechanism of Action of Amiodarone

Amiodarone's multifaceted action stems from its ability to block multiple cardiac ion channels.[2][3] This broad-spectrum activity is key to its clinical effectiveness but also contributes to its complex side-effect profile.

  • Class III Action (Primary): The defining characteristic of amiodarone is its potent blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[4][5] This inhibition delays the repolarization phase (Phase 3) of the action potential, leading to a prolonged action potential duration (APD) and an increased effective refractory period (ERP).[3][5] This makes the cardiomyocytes less excitable and helps to terminate and prevent re-entrant arrhythmias.

  • Class I Action: Amiodarone also blocks sodium channels (INa) in a use-dependent manner, meaning the block is more pronounced at faster heart rates.[6][7] This action reduces the maximum upstroke velocity (Vmax) of the action potential (Phase 0), thereby slowing conduction velocity in cardiac tissue.[3][6]

  • Class IV Action: The drug exhibits a mild blocking effect on L-type calcium channels (ICa-L), which contributes to a reduction in the excitability and contractility of cardiac cells.[3]

  • Class II Action: Amiodarone possesses non-competitive beta-adrenergic blocking properties, which helps to modulate the effects of sympathetic stimulation on the heart, reducing heart rate and myocardial oxygen demand.[3]

The following diagram illustrates the primary ion channel targets of Amiodarone during the cardiac action potential.

Mechanism of Action: Amiodarone's Effect on Cardiac Ion Channels cluster_AP Cardiac Action Potential Phases cluster_Channels Ion Channels Phase0 Phase 0 (Depolarization) Phase1 Phase 1 (Early Repolarization) Phase2 Phase 2 (Plateau) Phase3 Phase 3 (Repolarization) Phase4 Phase 4 (Resting Potential) INa INa (Sodium Channels) INa->Phase0 Governs ICaL ICa-L (Calcium Channels) ICaL->Phase2 Governs IKr IKr (Potassium Channels) IKr->Phase3 Governs IKs IKs (Potassium Channels) IKs->Phase3 Governs Amiodarone Amiodarone Amiodarone->INa Blocks (Class I) Amiodarone->ICaL Blocks (Class IV) Amiodarone->IKr Blocks (Primary Class III) Amiodarone->IKs Blocks (Class III)

Caption: Amiodarone's primary targets and electrophysiological consequences.

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of amiodarone on various cardiac ion channels and action potential parameters. These values are compiled from various in vitro studies and can vary depending on the experimental conditions (e.g., cell type, temperature, and voltage protocol).

Table 1: Inhibitory Effects of Amiodarone on Cardiac Ion Currents

Ion Current (Channel)Cell TypeIC50 (µM)Key FindingsReference(s)
IKr (hERG)Rabbit Ventricular Myocytes2.8Concentration-dependent decrease in IKr.[4]
IKr (hERG)HEK293 Cells0.8 ± 0.1Inhibition of hERG K+ currents.[8]
IKr (hERG)Xenopus Oocytes9.8Block of HERG channels.[9]
IKs (KvLQT1/minK)Rabbit Ventricular MyocytesMinimal reductionLong-term treatment reduces IKs.[4]
INa (Peak) (Nav1.5)HEK293 Cells178.1 ± 17.2Tonic block of peak INa.[8]
INa (Late) (Nav1.5)HEK293 Cells3.0 ± 0.9Inhibition of late INa.[8]
INaRat Cardiac Sarcolemma3.6Inhibition of [3H]batrachotoxinin A 20 α-benzoate binding.[6]
ICa-LNeonatal Rabbit Ventricular Myocytes~1.039.1% inhibition of peak current.[10]

Table 2: Effects of Amiodarone on Cardiac Action Potential Parameters

ParameterSpecies/TissueConcentrationEffectReference(s)
Action Potential Duration (APD)Guinea Pig Ventricular Muscle44 µMNo significant effect on APD with short-term exposure.[11]
APD90Canine Ventricular M-cells100 µMMarked reduction in the rate dependence of APD.[12]
VmaxGuinea Pig Ventricular Myocytes1 µMMinimal (6-11%) decrease at 0.03 Hz.[7]
QT IntervalHumanTherapeutic DosingIncreased by about 10%.[13]
QT DispersionHumanTherapeutic DosingSignificantly decreased.[12]

Signaling Pathways Affected by Amiodarone

Beyond direct ion channel blockade, amiodarone's effects may be modulated by its influence on cellular signaling pathways. One notable interaction is with thyroid hormone signaling. Due to its high iodine content, amiodarone can interfere with thyroid hormone metabolism, potentially leading to hypothyroidism or thyrotoxicosis.[3] At the cellular level, amiodarone and its primary metabolite, desethylamiodarone (B1670286) (DEA), can antagonize triiodothyronine (T3) action in the heart.[14] This can lead to electrophysiological changes that resemble hypothyroidism.[14]

More recent research in developmental models has suggested that amiodarone can also impact other signaling cascades, such as the EGFR/GSK3β/Snail pathway, which is involved in cardiac valve formation.[15]

Amiodarone's Influence on Cellular Signaling cluster_thyroid Thyroid Hormone Signaling cluster_egfr EGFR Signaling (Developmental Context) Amiodarone Amiodarone T4_to_T3 T4 to T3 Conversion (Deiodinases) Amiodarone->T4_to_T3 Inhibits T3_Receptor T3 Nuclear Receptor Amiodarone->T3_Receptor Antagonizes s_vcanb s-vcanb expression Amiodarone->s_vcanb Induces T4_to_T3->T3_Receptor Gene_Expression Ion Channel Gene Expression T3_Receptor->Gene_Expression EGFR EGFR s_vcanb->EGFR GSK3b GSK3β EGFR->GSK3b Snail Snail GSK3b->Snail

Caption: Amiodarone's known interactions with cellular signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the electrophysiological effects of a compound like amiodarone.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG (IKr) Channels

This protocol is designed to measure the effect of a test compound on the hERG potassium channel, a critical component of cardiac repolarization and a common target for drug-induced QT prolongation.

1. Cell Preparation:

  • Use Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Culture cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution at a constant temperature (e.g., 37°C).

  • Form a giga-ohm seal (>1 GΩ) between a borosilicate glass pipette (2-4 MΩ resistance) and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the characteristic tail current. This voltage protocol should be repeated at regular intervals (e.g., every 15 seconds).

  • After obtaining a stable baseline recording for several minutes, apply the test compound (e.g., amiodarone) at various concentrations to the external solution.

  • Monitor the inhibition of the hERG tail current at each concentration until a steady-state effect is reached.

  • The data can be used to generate a concentration-response curve and determine the IC50 value.

Experimental Workflow for Patch-Clamp Electrophysiology Start Start Cell_Prep Cell Preparation (e.g., HEK293-hERG) Start->Cell_Prep Plating Plate Cells on Coverslips Cell_Prep->Plating Recording_Setup Prepare Patch-Clamp Rig (Amplifier, Microscope, Perfusion) Plating->Recording_Setup Pipette_Prep Pull and Fill Pipette (Internal Solution) Recording_Setup->Pipette_Prep Seal Form Giga-ohm Seal Pipette_Prep->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Baseline Record Stable Baseline Current (Voltage Protocol) Whole_Cell->Baseline Drug_App Apply Test Compound (e.g., Amiodarone) Baseline->Drug_App Record_Effect Record Steady-State Drug Effect Drug_App->Record_Effect Washout Washout Compound (Optional) Record_Effect->Washout Data_Analysis Data Analysis (IC50 Calculation) Washout->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for a patch-clamp experiment studying drug effects.

Protocol 2: Action Potential Recording from Isolated Cardiomyocytes

This protocol allows for the direct measurement of a compound's effect on the morphology and duration of the cardiac action potential in native heart cells.

1. Cardiomyocyte Isolation:

  • Excise the heart from an anesthetized animal (e.g., guinea pig, rabbit) following institutionally approved animal care and use protocols.

  • Cannulate the aorta and mount on a Langendorff apparatus.

  • Perfuse with a calcium-free Tyrode's solution to wash out blood, followed by an enzymatic digestion solution (e.g., collagenase and protease in Tyrode's solution) to dissociate the tissue.

  • Gently triturate the ventricular tissue to release individual cardiomyocytes.

  • Reintroduce calcium gradually to the cell suspension to prevent calcium paradox.

  • Store the isolated, rod-shaped, quiescent myocytes in a holding solution.

2. Action Potential Recording:

  • Place an aliquot of the myocyte suspension in a recording chamber on an inverted microscope.

  • Superfuse the cells with Tyrode's solution at physiological temperature (37°C).

  • Use sharp microelectrodes (10-30 MΩ resistance) filled with 3 M KCl to impale individual cardiomyocytes.

  • Record the transmembrane potential using a suitable amplifier.

  • Pace the myocytes at a constant frequency (e.g., 1 Hz) using a pair of field stimulation electrodes.

  • Record stable baseline action potentials.

  • Introduce the test compound into the superfusate at desired concentrations.

  • Record the changes in action potential parameters, including resting membrane potential, amplitude, Vmax, and action potential duration at 50% and 90% repolarization (APD50 and APD90).

Conclusion

Amiodarone exerts a complex and multifaceted effect on the cardiac action potential, primarily by blocking IKr potassium channels, which prolongs repolarization and the effective refractory period. Its additional actions on sodium, calcium, and beta-adrenergic receptors contribute to its broad antiarrhythmic efficacy. Understanding these multi-channel effects is crucial for both its therapeutic application and the management of its potential side effects. The experimental protocols detailed herein, particularly patch-clamp electrophysiology, represent the gold standard for elucidating the specific interactions of any novel compound with the ion channels that govern cardiac electrophysiology.

References

In Vitro Characterization of Azsmo-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and electrophysiological properties of Azsmo-23 (N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide), a notable activator of the human ether-a-go-go-related gene (hERG)-encoded K+ channel (Kv11.1). The data and methodologies presented are compiled from published research to facilitate further investigation and application of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound on wild-type (WT) hERG channels and various mutant and other cardiac ion channels.

Table 1: Potency of this compound on WT hERG Channels [1][2][3]

ParameterValue (μM)
EC50 (Pre-pulse Current)28.6
EC50 (Tail Current)11.2

Table 2: Efficacy of this compound on WT hERG Currents at 100 μM [1][2][3]

Current TypeVoltage% Increase vs. Vehicle
Pre-pulse Current+40 mV952 ± 41%
Tail Current-30 mV238 ± 13%

Table 3: Activity Profile of this compound on Mutant hERG Channels and Other Cardiac Ion Channels [1][2][3]

Channel/MutantEffect of this compound
hERG Y652ABlock
hERG F656TEnhanced Activation
hERG G628C/S631C (non-inactivating)Inhibition
hKv4.3-hKChIP2.2Block
hCav3.2Block
hKv1.5Block
hCav1.2/β2/α2δActivation

Mechanism of Action

This compound is classified as a type 2 hERG channel activator.[2] Its primary mechanism of action is a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation.[1][2] Specifically, this compound induces a 74.5 mV depolarizing shift in the voltage-dependence of inactivation.[1][3] This modulation of channel gating leads to an increase in hERG channel current.

cluster_0 hERG Channel Gating cluster_1 Effect of this compound Resting Resting Open Open Resting->Open Activation (Voltage-dependent) Inactivated Inactivated Open->Inactivated Inactivation (Voltage-dependent) Inactivated->Resting Deactivation/Recovery This compound This compound Shifted_Inactivation Depolarizing Shift in Voltage-Dependence of Inactivation This compound->Shifted_Inactivation Shifted_Inactivation->Inactivated Inhibits Inactivation

Caption: Mechanism of this compound on hERG channel gating.

Experimental Protocols

The characterization of this compound was primarily conducted using electrophysiological techniques.

Automated Electrophysiology:

  • Purpose: To study the pharmacology of this compound on wild-type, mutant hERG channels, and other cardiac ion channels.

  • Methodology: High-throughput automated patch-clamp systems were likely utilized to record ion channel currents from cells stably expressing the channel of interest. Various concentrations of this compound were applied to determine concentration-response relationships and calculate EC50 values. Standard voltage protocols were used to elicit and measure pre-pulse and tail currents.

Conventional Electrophysiology:

  • Purpose: To characterize the detailed mechanism of action of this compound.

  • Methodology: Whole-cell patch-clamp recordings were performed on single cells expressing the hERG channels. Specific voltage protocols were designed to isolate and study the voltage-dependence of activation and inactivation. The shift in the voltage-dependence of inactivation was determined by fitting the data to a Boltzmann function in the presence and absence of this compound.

cluster_workflow Experimental Workflow for In Vitro Characterization of this compound Cell_Culture Cell Culture (e.g., HEK293 cells stably expressing hERG) Electrophysiology Electrophysiological Recording Cell_Culture->Electrophysiology Automated Automated Patch-Clamp (High-throughput screening) Electrophysiology->Automated Conventional Conventional Patch-Clamp (Mechanistic studies) Electrophysiology->Conventional EC50_Determination EC50 Calculation Automated->EC50_Determination Selectivity_Profiling Selectivity Profiling (Testing on other ion channels) Automated->Selectivity_Profiling Gating_Analysis Analysis of Gating Parameters (Activation/Inactivation) Conventional->Gating_Analysis Data_Analysis Data Analysis Conclusion Conclusion on Pharmacological Profile Data_Analysis->Conclusion EC50_Determination->Data_Analysis Gating_Analysis->Data_Analysis Selectivity_Profiling->Data_Analysis

Caption: Experimental workflow for this compound characterization.

Structure-Activity Relationships and Selectivity

The structure-activity relationships for this compound appear to be very specific, as close analogues of the compound have been shown to act as hERG inhibitors rather than activators.[1][3] This highlights the subtle structural requirements for hERG channel activation by this chemical scaffold.

Furthermore, this compound is not a selective hERG activator.[1][2] It demonstrates inhibitory effects on several other cardiac ion channels, including hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, while activating hCav1.2/β2/α2δ channels.[1][2] This lack of selectivity is an important consideration for its potential therapeutic applications.

Conclusion and Implications

This compound is a potent type 2 activator of the hERG K+ channel, primarily acting through a depolarizing shift in the voltage dependence of inactivation. Its well-characterized in vitro profile, along with the contrasting activity of its close analogues, makes it a valuable pharmacological tool for elucidating the mechanisms of hERG channel gating and pharmacology.[1] These studies can contribute to a better understanding of this important cardiac ion channel from both a safety pharmacology perspective and in the context of developing treatments for conditions like congenital long QT syndrome.[1][2]

References

The Impact of Azsmo-23 on Voltage-Gated Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological and electrophysiological effects of Azsmo-23, a notable activator of the human ether-a-go-go-related gene (hERG) encoded potassium channel (Kv11.1). This compound, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been shown to modulate hERG channel activity primarily by inducing a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation. This document summarizes the key quantitative data on its potency and efficacy, details the experimental protocols for its characterization, and provides visual representations of its mechanism of action and the experimental workflow. While an activator of hERG channels, this compound also exhibits off-target effects on other cardiac ion channels, highlighting a complex pharmacological profile. The insights provided herein are intended to aid researchers in understanding the nuances of hERG channel modulation and to serve as a practical guide for similar drug discovery and development endeavors.

Introduction to this compound and Voltage-Gated Potassium Channels

Voltage-gated potassium (Kv) channels are a diverse group of transmembrane proteins crucial for regulating cellular excitability in various tissues, including the heart and brain. The hERG (Kv11.1) channel, in particular, plays a critical role in the repolarization phase of the cardiac action potential. Dysregulation of hERG channel function, either through genetic mutations or pharmacological intervention, can lead to life-threatening cardiac arrhythmias, such as Long QT Syndrome.

This compound has emerged as a pharmacological tool for investigating the gating mechanisms of hERG channels. It is a small molecule that has been characterized as a hERG channel activator. Unlike many compounds that block hERG channels, this compound enhances channel current, primarily by shifting the voltage-dependence of inactivation to more depolarized potentials.[1][2][3] This unique mechanism of action makes it a valuable compound for studying the intricate biophysics of hERG channel gating.

Quantitative Analysis of this compound's Effects on hERG Channels

The potency and efficacy of this compound on wild-type (WT) hERG channels have been quantified using electrophysiological techniques. The following table summarizes the key findings.[1][2][3]

ParameterValueDescription
EC50 (Pre-pulse Current) 28.6 µMThe concentration of this compound that produces a half-maximal increase in the pre-pulse current.
EC50 (Tail Current) 11.2 µMThe concentration of this compound that produces a half-maximal increase in the tail current.
Pre-pulse Current Increase 952 ± 41% (at 100 µM)The percentage increase in current at the end of a depolarizing pre-pulse to +40 mV.
Tail Current Increase 238 ± 13% (at 100 µM)The percentage increase in the tail current at -30 mV following a depolarizing pulse.
Shift in V½ of Inactivation +74.5 mVThe depolarizing shift in the half-maximal voltage of inactivation.
Shift in V½ of Activation No significant shiftThe voltage dependence of activation remains largely unaffected.

Selectivity Profile of this compound

While this compound is a potent activator of hERG channels, it is not entirely selective. Studies have shown that it can also interact with other cardiac ion channels. This lack of selectivity is an important consideration for its use as a research tool and for any potential therapeutic development.

Ion ChannelEffect of this compound
hKv4.3-hKChIP2.2 Block
hCav3.2 Block
hKv1.5 Block
hCav1.2/β2/α2δ Activation

Mechanism of Action: Modulation of hERG Channel Gating

The primary mechanism by which this compound activates hERG channels is through the modulation of the channel's inactivation gating. hERG channels exhibit a unique gating behavior characterized by rapid C-type inactivation that is intrinsically voltage-dependent. This compound causes a significant depolarizing shift in the voltage-dependence of this inactivation process. This means that at any given depolarized membrane potential, fewer channels are in the inactivated state, leading to a larger outward potassium current. Importantly, this compound does not affect the voltage-dependence of channel activation.

Azsmo23_Mechanism cluster_channel_states hERG Channel States cluster_azsmo23 This compound Interaction Closed Closed Open Open Closed->Open Activation (Voltage-dependent) Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation (Rapid, Voltage-dependent) Inactivated->Open Recovery Azsmo23 This compound Azsmo23->Inactivated Shifts V½ of Inactivation to more depolarized potentials Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Pipette_Pulling Pipette Fabrication Cell_Culture->Pipette_Pulling Solution_Prep Solution Preparation Solution_Prep->Pipette_Pulling Seal_Formation Gigaohm Seal Formation Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Data_Acquisition Data Acquisition (Baseline) Whole_Cell->Data_Acquisition Compound_Application Compound Application (e.g., this compound) Data_Acquisition->Compound_Application Data_Acquisition_Post Data Acquisition (Post-Compound) Compound_Application->Data_Acquisition_Post IV_Curve I-V Curve Generation Data_Acquisition_Post->IV_Curve GV_Curve G-V Curve Analysis IV_Curve->GV_Curve Dose_Response Dose-Response Curve Fitting GV_Curve->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

References

Unmasking the Off-Target Profile of Azsmo-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of Azsmo-23, a known hERG channel activator, beyond its primary target. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of this compound's pharmacological profile, aiding in safety assessment and future research endeavors. This document summarizes quantitative data on its off-target interactions, details the experimental methodologies used for their characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Executive Summary

This compound, while identified as a potent activator of the hERG potassium channel, exhibits a broader spectrum of activity, interacting with several other cardiac ion channels. This polypharmacology is a critical consideration in its development and therapeutic application. This guide reveals that this compound is not selective for the hERG channel and modulates the activity of various other voltage-gated ion channels, including those for potassium and calcium. Notably, at a concentration of 30 µM, this compound demonstrates inhibitory effects on hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5 channels, and an activating effect on the hCav1.2/β2/α2δ channel.

Quantitative Analysis of Off-Target Activities

The following table summarizes the observed effects of this compound on a panel of cardiac ion channels at a single concentration, providing a snapshot of its off-target activity profile. All experiments were conducted using automated electrophysiology.

Target Ion ChannelEffect% Inhibition/Activation at 30 µM (Mean ± SEM)
hKv4.3-hKChIP2.2Inhibition24.8 ± 3.5%
hCav3.2Inhibition25.9 ± 5.6%
hKv1.5Inhibition31.3 ± 2.6%
hCav1.2/β2/α2δActivation26.8 ± 6.1%

Detailed Experimental Protocols

The characterization of this compound's activity on various ion channels was performed using automated patch-clamp electrophysiology, a high-throughput method for assessing ion channel function.

Cell Lines and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the specific human ion channel subunits were used for all experiments.

  • Compound: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted in the extracellular solution to the final working concentration. The final DMSO concentration was maintained at a level that did not affect channel activity.

Automated Electrophysiology Platforms
  • IonWorks HT and IonWorks Quattro Systems: These platforms were utilized for the automated patch-clamp recordings. The systems use planar patch-clamp technology to record currents from multiple cells simultaneously.

General Electrophysiology Procedure
  • Cell Preparation: Cells were harvested and suspended in an extracellular solution.

  • Patching: Cells were automatically positioned over apertures in the PatchPlate, and whole-cell patch-clamp configurations were established.

  • Voltage Protocols: Specific voltage-clamp protocols were applied to elicit and measure the currents of the target ion channels.

  • Compound Application: this compound was applied to the cells, and the effect on the ion channel currents was recorded.

  • Data Analysis: The recorded currents were analyzed to determine the percentage of inhibition or activation by this compound compared to the baseline currents.

Specific Voltage-Clamp Protocols
  • hKv4.3-hKChIP2.2 (Transient outward potassium current):

    • Holding Potential: -80 mV

    • Test Pulse: A depolarizing step to +40 mV was applied to activate the channels.

    • Measurement: The peak outward current was measured.

  • hCav3.2 (T-type calcium current):

    • Holding Potential: -100 mV

    • Test Pulse: A depolarizing step to -30 mV was applied to elicit the T-type calcium current.

    • Measurement: The peak inward current was measured.

  • hKv1.5 (Ultra-rapidly activating delayed rectifier potassium current):

    • Holding Potential: -80 mV

    • Test Pulse: A depolarizing step to +60 mV was applied to activate the channels.

    • Measurement: The sustained outward current at the end of the pulse was measured.

  • hCav1.2/β2/α2δ (L-type calcium current):

    • Holding Potential: -80 mV (functionally shifted to -40 mV by a pre-pulse to inactivate sodium channels)

    • Test Pulse: A depolarizing step to 0 mV was applied to activate the L-type calcium current.

    • Measurement: The peak inward calcium current was measured.

Visualizations

This compound Off-Target Interaction Network

Azsmo23_Off_Target_Network cluster_inhibited Inhibitory Effects cluster_activated Activating Effect Azsmo23 This compound hKv4_3 hKv4.3-hKChIP2.2 Azsmo23->hKv4_3 Inhibits (24.8%) hCav3_2 hCav3.2 Azsmo23->hCav3_2 Inhibits (25.9%) hKv1_5 hKv1.5 Azsmo23->hKv1_5 Inhibits (31.3%) hCav1_2 hCav1.2/β2/α2δ Azsmo23->hCav1_2 Activates (26.8%)

Caption: Off-target interactions of this compound.

Automated Electrophysiology Workflow

Automated_Electrophysiology_Workflow A Cell Preparation (Stable Cell Line) B Automated Patching (Whole-Cell Configuration) A->B C Baseline Current Recording (Specific Voltage Protocol) B->C D This compound Application C->D E Post-Compound Current Recording D->E F Data Analysis (% Inhibition / Activation) E->F

Caption: Automated electrophysiology workflow.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is not a selective hERG channel activator. Its interactions with other cardiac ion channels, even at a concentration of 30 µM, are significant and warrant careful consideration in any preclinical or clinical investigation. The inhibitory and activating effects on key potassium and calcium channels could have complex implications for cardiac electrophysiology, potentially contributing to both therapeutic and adverse outcomes. Drug development professionals are encouraged to incorporate a comprehensive ion channel screening panel in the safety assessment of this compound and its analogs. Further studies to determine the IC50 and EC50 values for these off-target interactions are crucial for a complete understanding of its pharmacological profile.

Methodological & Application

Application Notes and Protocols for Azsmo-23 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azsmo-23, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (KCNH2, Kv11.1).[1][2][3] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to life-threatening arrhythmias such as Long QT syndrome. This compound represents a valuable pharmacological tool for studying the structure-function relationships of hERG channels and for investigating the therapeutic potential of hERG channel activators.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in patch clamp electrophysiology, including its mechanism of action, protocols for its application, and its selectivity profile.

Mechanism of Action

This compound is a type 2 hERG channel activator.[1][2] Its primary mechanism of action is a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation.[1][2][3] This means that this compound stabilizes the open state of the hERG channel by making it less likely to enter the inactivated state at depolarized membrane potentials. This results in an increased hERG current during the late phase of the cardiac action potential, which can contribute to shortening the action potential duration. At a concentration of 100 μM, this compound has been shown to increase the pre-pulse current at +40 mV by 952 ± 41% and the tail current at -30 mV by 238 ± 13%.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the effects of this compound on wild-type (WT) hERG channels and other cardiac ion channels, as determined by automated and conventional patch clamp electrophysiology.[1][2][3]

Table 1: Potency of this compound on Wild-Type hERG Channels

ParameterValue (μM)
EC50 (Pre-pulse Current)28.6
EC50 (Tail Current)11.2

Table 2: Effect of this compound on Voltage Dependence of WT hERG Inactivation

ParameterControl (mV)This compound (30 μM) (mV)Shift (mV)
V½ of Inactivation-94.5 ± 3.4-20.0 ± 6.9+74.5

Table 3: Selectivity Profile of this compound Against Other Cardiac Ion Channels

Ion ChannelEffect
hKv4.3-hKChIP2.2Block
hCav3.2Block
hKv1.5Block
hCav1.2/β2/α2δActivation

Experimental Protocols

The following are detailed protocols for using this compound in patch clamp experiments, based on published methodologies.[1][4] These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.

Cell Preparation
  • Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the wild-type hERG channel are commonly used.[5]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Passage cells every 2-3 days to maintain them in the logarithmic growth phase.

  • Harvesting: For experiments, detach cells using a non-enzymatic cell dissociation solution to preserve the integrity of ion channels. Resuspend the cells in the extracellular solution for patch clamp recording.

Solutions

Internal (Pipette) Solution (in mM):

  • KCl: 140

  • EGTA: 1

  • MgCl2: 1

  • HEPES: 20

  • pH adjusted to 7.25-7.3 with KOH

  • For perforated patch clamp, add Amphotericin B (100 μg/mL).[1]

External (Bath) Solution (in mM):

  • NaCl: 125

  • KCl: 2.5

  • MgCl2: 1

  • CaCl2: 2

  • NaH2PO4: 1.25

  • NaHCO3: 25

  • Glucose: 25

  • pH adjusted to 7.4 when bubbled with 95% O2 / 5% CO2.[4]

This compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in DMSO.

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the final desired concentrations in the external solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically ≤ 0.1%).

Whole-Cell Patch Clamp Protocol

This protocol is designed to measure the effect of this compound on hERG currents.

  • Establish a Gigaohm Seal: Approach a single cell with a fire-polished borosilicate glass pipette (resistance 2-5 MΩ) filled with the internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Achieve Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.

  • Voltage Protocol to Elicit hERG Currents:

    • Hold the membrane potential at -70 mV for 20 seconds.

    • Apply a brief step to -60 mV for 160 ms (B15284909) to estimate leak current.

    • Return to -70 mV for 100 ms.

    • Depolarize to +40 mV for 1 second to activate and then inactivate the hERG channels (pre-pulse).

    • Repolarize to -30 mV for 2 seconds to measure the deactivating tail current.

    • Return to the holding potential of -70 mV for 500 ms.[1]

  • Data Acquisition: Record the resulting currents using a patch clamp amplifier and appropriate data acquisition software.

  • Application of this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow for a 3-5 minute incubation period for the compound to reach equilibrium before re-applying the voltage protocol.[1]

  • Data Analysis: Measure the peak pre-pulse current at +40 mV and the peak tail current at -30 mV before and after the application of this compound. Construct concentration-response curves to determine the EC50 values.

Protocol for Assessing Voltage Dependence of Inactivation
  • Establish Whole-Cell Configuration: As described above.

  • Triple Pulse Protocol:

    • From a holding potential of -70 mV, apply a depolarizing step to +40 mV to inactivate all channels.

    • Apply a series of short (e.g., 10 ms) test potentials ranging from -120 mV to +40 mV to allow channels to recover from inactivation to varying degrees.

    • Apply a final step back to +40 mV to assess the fraction of channels that are still inactivated.

  • Data Analysis: Plot the normalized current during the final +40 mV step as a function of the preceding test potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V½).

  • Effect of this compound: Repeat the protocol after a 5-minute incubation with this compound to determine the shift in the V½ of inactivation.[1]

Visualizations

Signaling Pathway Diagram

Azsmo23_Mechanism_of_Action cluster_membrane Cell Membrane cluster_states Channel States cluster_effect Effect of this compound hERG hERG Channel (Kv11.1) Inactivated Inactivated Effect Shifts voltage dependence of inactivation to more depolarized potentials hERG->Effect Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Open->Inactivated Inactivation (Sustained Depolarization) Azsmo23 This compound Azsmo23->hERG Binds to channel Result Stabilizes the open state Increases outward K+ current Effect->Result

Caption: Mechanism of action of this compound on the hERG potassium channel.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells (CHO, HEK293) Cell_Harvest Harvest cells with non-enzymatic solution Cell_Culture->Cell_Harvest Seal Establish Gigaohm Seal Cell_Harvest->Seal Solution_Prep Prepare internal and external solutions Azsmo23_Prep Prepare this compound stock and working solutions Solution_Prep->Azsmo23_Prep Apply_Azsmo23 Apply this compound via perfusion (3-5 min) Azsmo23_Prep->Apply_Azsmo23 Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Control_Record Record baseline hERG currents (Control) Whole_Cell->Control_Record Control_Record->Apply_Azsmo23 Treatment_Record Record hERG currents in presence of this compound Apply_Azsmo23->Treatment_Record Measure_Currents Measure pre-pulse and tail current amplitudes Treatment_Record->Measure_Currents Concentration_Response Construct concentration- response curves Measure_Currents->Concentration_Response Analyze_Voltage_Dep Analyze voltage dependence of inactivation Measure_Currents->Analyze_Voltage_Dep Calculate_EC50 Calculate EC50 values Concentration_Response->Calculate_EC50

Caption: Experimental workflow for characterizing this compound using patch clamp.

References

Application Notes and Protocols for Characterizing hERG Activators Using Automated Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1][2] Inhibition of the hERG channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[2] Consequently, identifying compounds that block hERG is a critical step in preclinical drug safety assessment. Conversely, activators of the hERG channel are being investigated for their potential therapeutic value in conditions like Long QT syndrome.[3][4]

This compound is a small molecule identified as an activator of the hERG K+ channel.[1][3] This document provides detailed application notes and protocols for the characterization of hERG channel modulators, such as this compound, using automated electrophysiology platforms. These protocols are designed to enable high-throughput screening and detailed mechanistic studies essential for drug discovery and safety pharmacology.

Application Notes

Automated patch-clamp systems have revolutionized ion channel drug discovery by significantly increasing throughput compared to traditional manual patch-clamp techniques.[5][6][7] These systems are instrumental for:

  • Primary Screening: Rapidly screening large compound libraries for their effects on hERG channel activity.

  • Potency and Efficacy Determination: Accurately determining key pharmacological parameters such as EC50 (for activators) and IC50 (for inhibitors).

  • Mechanism of Action Studies: Investigating how a compound modulates the channel's gating properties (activation and inactivation).

  • Selectivity Profiling: Assessing the activity of a compound against a panel of other cardiac ion channels to determine its specificity.

The following protocols are based on the methodologies used for the characterization of this compound, a known hERG activator.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the characterization of this compound.

Table 1: Effect of this compound on Wild-Type (WT) hERG Currents. [1][3]

ParameterValue
Pre-pulse Current EC5028.6 µM
Tail Current EC5011.2 µM
Pre-pulse Current Increase at 100 µM952 ± 41%
Tail Current Increase at 100 µM238 ± 13%
Pre-pulse Current (Vehicle)0.36 ± 0.05 nA
Pre-pulse Current (100 µM this compound)2.76 ± 0.23 nA

Table 2: Effect of this compound on hERG Channel Inactivation. [1]

ConditionV½ of Inactivation (mV)Vₛₗₒₚₑ (mV)
Control-94.5 ± 3.424.5 ± 0.7
This compound-20.0 ± 6.936.0 ± 1.5

Table 3: Selectivity Profile of this compound against Other Cardiac Ion Channels. [1][3]

Ion ChannelEffect of this compound
hKv4.3-hKChIP2.2Block
hCav3.2Block
hKv1.5Block
hCav1.2/β2/α2δActivation

Experimental Protocols

Cell Preparation for Automated Electrophysiology

This protocol describes the preparation of cells expressing the ion channel of interest for use on an automated patch-clamp system.

Materials:

  • CHO or HEK293 cells stably expressing the target ion channel (e.g., WT hERG)

  • Cell culture medium (e.g., DMEM/F12)

  • Phosphate-Buffered Saline (PBS)

  • Cell detachment solution (e.g., TrypLE)

  • Extracellular and intracellular solutions (see below)

  • Automated patch-clamp system (e.g., IonWorks, Patchliner, Qube)

Solutions:

  • Extracellular Solution (ECS): Composition will vary depending on the ion channel being studied. A typical solution for hERG recording contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (ICS): A typical solution contains (in mM): 120 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with KOH.

Procedure:

  • Culture cells to 70-80% confluency.

  • Wash the cells with PBS.

  • Add cell detachment solution and incubate until cells detach.

  • Resuspend the detached cells in ECS.

  • Determine cell density using a hemocytometer or automated cell counter.

  • Adjust the cell suspension to the optimal density for the automated patch-clamp system (e.g., 1-1.5 x 10⁶ cells/mL).[1]

  • Transfer the cell suspension to the appropriate reservoir on the instrument.

Automated Patch-Clamp Electrophysiology for hERG Activator Screening

This protocol outlines the general procedure for screening compounds for hERG activation using an automated system.

Procedure:

  • System Priming: Prime the fluidics of the automated patch-clamp system with ECS and ICS.

  • Cell Loading: Load the prepared cell suspension into the instrument.

  • Plate Loading: Place the multi-well plate (e.g., PatchPlate™) containing the test compounds (e.g., this compound) diluted in ECS into the instrument. Include vehicle control wells.

  • Automated Sealing and Whole-Cell Formation: The instrument will automatically perform the following steps for each well:

    • Trap a single cell or a small population of cells.

    • Establish a high-resistance seal (GΩ seal) between the cell membrane and the recording aperture.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Pre-Compound Recording: Apply the voltage protocol to establish a baseline recording of the ion channel activity.

  • Compound Addition: The instrument's robotic liquid handling system will add the test compounds to the respective wells.

  • Post-Compound Recording: After a defined incubation period (e.g., 3-5 minutes), apply the same voltage protocol to record the effect of the compound.[1]

  • Data Acquisition: Record the current responses. The system software will typically perform leak subtraction.[1]

Voltage Protocol for Assessing hERG Activation and Inactivation

The voltage protocol is critical for elucidating the mechanism of action of a compound. The following is a representative protocol for studying hERG activators.

Protocol:

  • Hold the membrane potential at a resting state, typically -70 mV or -80 mV.

  • Apply a depolarizing pre-pulse to a positive potential (e.g., +40 mV) for a duration sufficient to induce channel activation and subsequent inactivation (e.g., 1-2 seconds).

  • Repolarize the membrane to a negative potential (e.g., -30 mV or -50 mV) to record the tail current, which reflects the deactivation of the channels that were open during the pre-pulse.

  • Repeat this protocol at a set frequency (e.g., every 10 seconds).[1]

Data Analysis:

  • Activation: Measure the peak current at the end of the depolarizing pre-pulse.

  • Deactivation: Measure the peak amplitude of the tail current.

  • Voltage Dependence of Inactivation: To assess the effect on inactivation, a protocol with varying pre-pulse potentials is used. The normalized tail currents are then plotted against the pre-pulse potential and fitted with a Boltzmann equation to determine the half-inactivation voltage (V½) and the slope factor.[1]

Visualizations

Experimental Workflow for hERG Activator Characterization

G cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture 1. Culture Cells (e.g., hERG-CHO) harvest 2. Harvest & Resuspend Cells cell_culture->harvest cell_count 3. Adjust Cell Density harvest->cell_count load_cells 4. Load Cells into Instrument cell_count->load_cells seal_wc 6. Automated Sealing & Whole-Cell Formation load_cells->seal_wc load_compounds 5. Load Compound Plate compound_add 8. Compound Addition load_compounds->compound_add baseline_rec 7. Baseline Recording seal_wc->baseline_rec baseline_rec->compound_add post_compound_rec 9. Post-Compound Recording compound_add->post_compound_rec data_acq 10. Data Acquisition & Leak Subtraction post_compound_rec->data_acq potency 11. Potency Determination (EC50) data_acq->potency moa 12. Mechanism of Action (Gating Analysis) data_acq->moa selectivity 13. Selectivity Profiling data_acq->selectivity

Caption: Automated electrophysiology workflow for hERG activator characterization.

Proposed Mechanism of this compound Action on hERG Channel

G cluster_channel hERG Channel Gating States Closed Closed State Open Open State Closed->Open Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Increased_K_efflux Increased K+ Efflux Open->Increased_K_efflux Inactivated->Open Favors Open State AZSMO23 This compound AZSMO23->Inactivated Shifts V½ of Inactivation to more positive potentials Depolarization Membrane Depolarization Depolarization->Closed Activation Repolarization Membrane Repolarization Repolarization->Open

Caption: this compound shifts hERG inactivation, increasing K+ efflux.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azsmo-23 is a potent activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vitro research settings, with a focus on its recommended solvent, concentration, and application in electrophysiological studies. The provided information is intended to guide researchers in utilizing this compound to investigate hERG channel function and its implications in areas such as long QT syndrome research.[1]

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.

Solubility Data:

ParameterValueSource
Solubility in DMSO10 mM[2]

Protocol for Stock Solution Preparation (10 mM):

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation:

    • Molecular Weight of this compound: 348.79 g/mol .[2]

    • To prepare a 10 mM stock solution, dissolve 3.488 mg of this compound in 1 mL of DMSO.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Electrophysiology Experimental Protocols

This compound has been characterized using both automated and conventional electrophysiology techniques to study its effects on hERG channels.[3][4]

Automated Electrophysiology

Objective: To assess the pharmacological effects of this compound on wild-type (WT) and mutant hERG channels, as well as other cardiac ion channels.[3][4]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_automated_patch Automated Patch Clamp cluster_drug_application Compound Application cluster_data_acquisition Data Acquisition & Analysis CellCulture Maintain cell lines expressing target ion channels Harvesting Harvest and prepare cell suspension CellCulture->Harvesting CellSeeding Seed cells onto patch clamp chip Harvesting->CellSeeding SealFormation Establish Giga-ohm seals CellSeeding->SealFormation WholeCell Achieve whole-cell configuration SealFormation->WholeCell Vehicle Vehicle Control (e.g., 0.1% DMSO) WholeCell->Vehicle Azsmo23 This compound Application (Concentration Range) WholeCell->Azsmo23 VoltageProtocol Apply voltage protocols Vehicle->VoltageProtocol Azsmo23->VoltageProtocol RecordCurrents Record ionic currents VoltageProtocol->RecordCurrents DataAnalysis Analyze current traces (e.g., EC50 calculation) RecordCurrents->DataAnalysis

Fig. 1: Automated Electrophysiology Workflow

Materials:

  • Cell lines expressing the ion channel of interest (e.g., HEK293 cells stably expressing WT hERG).

  • Appropriate cell culture medium and reagents.

  • Automated patch-clamp system and corresponding consumables.

  • Extracellular and intracellular solutions.

  • This compound stock solution and vehicle (DMSO).

Procedure:

  • Culture and maintain the selected cell lines under standard conditions.

  • On the day of the experiment, prepare a single-cell suspension.

  • Load the cells and solutions onto the automated patch-clamp system.

  • Initiate the automated process of cell capture, sealing, and whole-cell formation.

  • Apply a voltage protocol to elicit and measure ionic currents.

  • Apply a vehicle control (e.g., 0.1% DMSO in extracellular solution) to establish a baseline.

  • Apply this compound at various concentrations to determine its effect on the channel activity.

  • Record and analyze the current traces to quantify the effects of this compound.

Conventional Electrophysiology

Objective: To characterize the detailed mechanism of action of this compound on hERG channels.[3]

Procedure:

  • Follow standard whole-cell patch-clamp procedures using an appropriate amplifier and data acquisition system.

  • Utilize borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

  • Maintain cells in a perfusion chamber and apply different concentrations of this compound via a perfusion system.

  • Apply specific voltage protocols to study the voltage-dependence of activation and inactivation of the hERG channel in the presence and absence of this compound.

Concentration and Efficacy

The effective concentration of this compound can vary depending on the experimental setup and the specific endpoint being measured.

Quantitative Data on this compound Activity:

ParameterValue (μM)ChannelConditionSource
EC50 (Pre-pulse current)28.6WT hERG-[1][3]
EC50 (Tail current)11.2WT hERG-[1][3]
Concentration for 952% increase in pre-pulse current100WT hERGat +40 mV[2][3]
Concentration for 238% increase in tail current100WT hERGat -30 mV[2][3]

Mechanism of Action and Signaling Pathway

This compound is a type 2 hERG activator.[3][4] Its primary mechanism involves a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[3] This leads to an increase in hERG channel current. This compound is not entirely selective for hERG and has been shown to interact with other cardiac ion channels.[3][4]

Signaling Pathway of this compound on Cardiac Ion Channels:

G cluster_channels Cardiac Ion Channels Azsmo23 This compound hERG hERG (Kv11.1) Azsmo23->hERG Activates hKv4_3 hKv4.3-hKChIP2.2 Azsmo23->hKv4_3 Blocks hCav3_2 hCav3.2 Azsmo23->hCav3_2 Blocks hKv1_5 hKv1.5 Azsmo23->hKv1_5 Blocks hCav1_2 hCav1.2/β2/α2δ Azsmo23->hCav1_2 Activates

Fig. 2: this compound Interaction with Cardiac Ion Channels

Conclusion

This compound is a valuable pharmacological tool for studying the hERG potassium channel. For optimal results, it is recommended to use DMSO as the solvent and prepare stock solutions as described. The effective concentration will depend on the specific experimental goals, with EC50 values for hERG activation typically in the micromolar range. Researchers should be aware of the off-target effects of this compound on other cardiac ion channels and design their experiments accordingly.

References

Applications of Azsmo-23 in cardiac cell lines

Author: BenchChem Technical Support Team. Date: December 2025

No Information Available on Azsmo-23 in Cardiac Cell Lines

As of the current date, a comprehensive search of publicly available scientific literature and databases has yielded no information regarding a compound or substance designated "this compound" and its applications in cardiac cell lines. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be provided.

This lack of information suggests that "this compound" may be:

  • A very new or recently synthesized compound that has not yet been described in published research.

  • An internal or proprietary designation for a compound not yet disclosed to the public.

  • A hypothetical substance not yet created or studied.

  • A potential misspelling or incorrect nomenclature for an existing compound.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the name and spelling of the compound and consult internal or proprietary databases if applicable. Should "this compound" be a novel agent, future publications will be necessary to elucidate its biological activity and potential applications in cardiac research.

Unlocking hERG Channel Kinetics: Application and Protocols for Azsmo-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Azsmo-23, a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, to study its complex kinetics. Understanding the interaction of compounds with the hERG channel is critical in drug development to assess potential cardiac liability. This compound serves as a valuable tool to probe the mechanisms of hERG channel activation and inactivation, offering insights for cardiovascular safety pharmacology and the development of potential therapeutics for conditions like Long QT syndrome.

Introduction to this compound and hERG Channels

The hERG (KCNH2) potassium channel is a crucial component of cardiac action potential repolarization. Its dysfunction, often through unintended drug blockade, can lead to life-threatening arrhythmias. This compound, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as a potent activator of the hERG channel.[1][2][3] Its primary mechanism of action involves a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[1][2] This unique characteristic makes this compound an excellent pharmacological tool to dissect the intricate gating kinetics of the hERG channel.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on wild-type (WT) hERG channels as determined by electrophysiological studies.[1][2][4]

Table 1: Potency of this compound on WT hERG Channels

ParameterValue (μM)Description
Pre-pulse Current EC5028.6Concentration for 50% maximal activation of the pre-pulse current.
Tail Current EC5011.2Concentration for 50% maximal activation of the tail current.

Table 2: Efficacy of this compound on WT hERG Currents

ParameterConcentration (μM)% Increase (mean ± SEM)Experimental Condition
Pre-pulse Current100952 ± 41%Measured at +40 mV.
Tail Current100238 ± 13%Measured at -30 mV.

Table 3: Effect of this compound on hERG Channel Gating

Gating ParameterEffectMagnitude
Voltage Dependence of InactivationDepolarizing Shift74.5 mV
Voltage Dependence of ActivationNo Shift-

Experimental Protocols

The following protocols are designed for studying the effects of this compound on hERG channel kinetics using whole-cell patch-clamp electrophysiology. These can be adapted for both manual and automated patch-clamp systems.

Cell Culture and Preparation
  • Cell Line: Use a mammalian cell line stably expressing the human hERG channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

  • Culture Conditions: Culture the cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G-418) at 37°C in a 5% CO2 humidified incubator.

  • Cell Preparation for Electrophysiology:

    • Gently wash the cells with a Ca2+- and Mg2+-free phosphate-buffered saline (PBS).

    • Dissociate the cells using a non-enzymatic cell dissociation solution or a brief incubation with trypsin-EDTA.

    • Resuspend the cells in the extracellular solution at a density of approximately 1 x 10^6 cells/mL.

Electrophysiology Solutions

Table 4: Composition of Electrophysiology Solutions

ComponentExtracellular Solution (mM)Intracellular Solution (mM)
NaCl14010
KCl4130
CaCl22-
MgCl211
HEPES1010
Glucose10-
EGTA-5
MgATP-5
pH 7.4 with NaOH 7.2 with KOH
Osmolality ~310 mOsm ~290 mOsm
Whole-Cell Patch-Clamp Protocol

This protocol is designed to measure the effect of this compound on the voltage-dependence of inactivation.

  • Establish Whole-Cell Configuration: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

  • Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.

  • Voltage Protocol for Inactivation:

    • Apply a 2-second depolarizing pre-pulse to +40 mV to activate and subsequently inactivate the hERG channels.

    • Follow with a 2-second test pulse to various potentials ranging from -120 mV to +40 mV in 10 mV increments to measure the recovery from inactivation.

    • A final repolarizing step to -50 mV for 1.5 seconds is used to measure the tail current.

  • Data Acquisition: Record the resulting currents during the application of the voltage protocol.

  • Compound Application:

    • After obtaining a stable baseline recording in the extracellular solution, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the compound effect to reach a steady state before repeating the voltage protocol.

    • To determine the EC50, use a range of this compound concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on hERG channel kinetics.

experimental_workflow cluster_prep Cell Preparation cluster_ep Electrophysiology cluster_analysis Data Analysis cell_culture hERG-expressing Cell Culture cell_dissociation Cell Dissociation cell_culture->cell_dissociation cell_suspension Resuspension in Extracellular Solution cell_dissociation->cell_suspension whole_cell Establish Whole-Cell Configuration cell_suspension->whole_cell voltage_protocol Apply Voltage Protocol whole_cell->voltage_protocol data_acquisition Record Baseline Currents voltage_protocol->data_acquisition compound_app Apply this compound data_acquisition->compound_app record_effect Record Post-Compound Currents compound_app->record_effect data_analysis Analyze Current Traces (e.g., Inactivation Curves) record_effect->data_analysis quantification Quantify Shift in Voltage Dependence data_analysis->quantification

Caption: Workflow for studying this compound effects on hERG channels.

Mechanism of Action of this compound

This diagram depicts the primary mechanism of action of this compound on the hERG channel gating process.

azsmo23_mechanism cluster_control Control cluster_azsmo23 With this compound C Closed O Open C->O Activation (Depolarization) O->C Deactivation I Inactivated O->I Fast Inactivation I->O Recovery (Repolarization) C_az Closed O_az Open C_az->O_az Activation (Unaffected) O_az->C_az Deactivation I_az Inactivated O_az->I_az Inactivation (Inhibited/ Depolarizing shift) I_az->O_az Recovery

Caption: this compound's primary effect on hERG channel gating states.

General hERG Channel Regulatory Pathways

While this compound acts directly on the channel, hERG channel activity is also modulated by various intracellular signaling pathways. This diagram provides a simplified overview of some of these pathways.

hERG_regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm hERG hERG Channel GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC Protein Kinase C (PKC) PKC->hERG Modulates (Phosphorylation) PIP2->hERG Directly Modulates DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC Activates Azsmo23 This compound Azsmo23->hERG Direct Activator (Inactivation Shift)

Caption: Simplified overview of hERG channel regulatory pathways.

References

Application Notes and Protocols: Azsmo-23 as a Pharmacological Tool for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azsmo-23, chemically identified as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a potent activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2] This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool in ion channel research. Understanding its mechanism of action and having standardized protocols are crucial for its effective application in studying hERG channel function, pharmacology, and its potential therapeutic implications, such as in congenital Long QT syndrome.[1][2]

Mechanism of Action

This compound activates the hERG K+ channel primarily by inducing a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation.[1][2] Specifically, it causes a 74.5 mV depolarizing shift in the voltage dependence of inactivation.[1][2] This leads to an increased probability of the channel being in a non-inactivated, open state, resulting in a substantial increase in both pre-pulse and tail currents.[1]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound on wild-type (WT) hERG channels and its selectivity profile against other cardiac ion channels.

Table 1: Potency of this compound on Wild-Type hERG Channels [1][2][3]

ParameterValue (µM)
EC50 for Pre-pulse Current Activation28.6
EC50 for Tail Current Activation11.2

Table 2: Effect of 100 µM this compound on WT hERG Currents [1][2][4]

Current TypeVoltage% Increase vs. Vehicle
Pre-pulse Current+40 mV952 ± 41%
Tail Current-30 mV238 ± 13%

Table 3: Selectivity Profile of this compound against Other Human Cardiac Ion Channels [1][2]

Ion ChannelEffect
hKv4.3-hKChIP2.2Block
hCav3.2Block
hKv1.5Block
hCav1.2/β2/α2δActivation

Table 4: Effects of this compound on hERG Channel Mutants [1][2]

hERG MutantEffect of this compound
Y652ABlocker
F656TEnhanced Activator Activity
G628C/S631C (non-inactivating)Inhibition of Activity

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard electrophysiological techniques and the published characterization of this compound.[1][2][4]

Protocol 1: Characterization of this compound Effects on hERG Channels using Automated Electrophysiology

This protocol is suitable for high-throughput screening of this compound and its analogues on cells expressing hERG channels.

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the wild-type or mutant hERG channel of interest.
  • Maintain cells in appropriate culture medium supplemented with antibiotics and selection agents.
  • Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
  • Resuspend cells in the appropriate external solution for electrophysiology at a density of 1-2 x 10^6 cells/mL.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.
  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.3%.

3. Automated Patch-Clamp Procedure (e.g., IonWorks):

  • Prime the system with the internal and external solutions.
  • Dispense the cell suspension into the planar patch-clamp plates.
  • Initiate the automated sealing and whole-cell access procedure.
  • Apply the desired voltage protocol to measure baseline hERG currents. A typical protocol to elicit pre-pulse and tail currents is a depolarizing step to +40 mV followed by a repolarizing step to -30 mV.
  • Apply vehicle control and then increasing concentrations of this compound to the cells.
  • Record currents after a sufficient incubation period with the compound (e.g., 3-5 minutes).

4. Data Analysis:

  • Measure the peak pre-pulse and tail current amplitudes for each concentration of this compound.
  • Normalize the data to the baseline or vehicle control.
  • Fit the concentration-response data to a Hill equation to determine the EC50 values.

Protocol 2: Determination of Voltage-Dependence of Inactivation using Conventional Patch-Clamp Electrophysiology

This protocol allows for a detailed biophysical characterization of this compound's effect on hERG channel gating.

1. Cell Preparation: As described in Protocol 1.

2. Solutions: As described in Protocol 1.

3. Manual Patch-Clamp Procedure:

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a giga-ohm seal with a single cell and achieve the whole-cell configuration.
  • Apply a two-pulse voltage protocol to measure steady-state inactivation. A typical protocol consists of a series of pre-pulses to various voltages (e.g., from -100 mV to +60 mV) to induce inactivation, followed by a test pulse to a constant voltage (e.g., +40 mV) to measure the available current.
  • Record baseline currents using this protocol.
  • Perfuse the cell with the desired concentration of this compound (e.g., 10 µM) and repeat the voltage protocol.

4. Data Analysis:

  • Measure the peak current during the test pulse for each pre-pulse voltage.
  • Normalize the currents to the maximum current recorded.
  • Plot the normalized current as a function of the pre-pulse voltage.
  • Fit the data to a Boltzmann equation to determine the voltage at which half of the channels are inactivated (V1/2) and the slope factor (k).
  • Compare the V1/2 of inactivation in the absence and presence of this compound to quantify the shift in the voltage dependence of inactivation.

Visualizations

Signaling Pathway

Azsmo23_Mechanism cluster_gating Gating Effects Azsmo23 This compound hERG hERG Channel (Kv11.1) Azsmo23->hERG InactivationGate Inactivation Gate Azsmo23->InactivationGate Induces depolarizing shift in voltage dependence ActivationGate Activation Gate Azsmo23->ActivationGate No shift in voltage dependence of activation hERG->InactivationGate hERG->ActivationGate K_efflux Increased K+ Efflux InactivationGate->K_efflux Attenuates inactivation ActivationGate->K_efflux Allows opening

Caption: Mechanism of this compound action on the hERG K+ channel.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture (hERG expressing cells) AutomatedEP Automated Electrophysiology (e.g., IonWorks) CellCulture->AutomatedEP ManualEP Conventional Patch-Clamp CellCulture->ManualEP CompoundPrep Compound Preparation (this compound serial dilutions) CompoundPrep->AutomatedEP CompoundPrep->ManualEP CR_Analysis Concentration-Response Analysis (EC50 determination) AutomatedEP->CR_Analysis Gating_Analysis Gating Analysis (Voltage-dependence shift) ManualEP->Gating_Analysis

Caption: Workflow for characterizing this compound's pharmacological effects.

Logical Relationship Diagram

Azsmo23_Selectivity cluster_activated Activated Channels cluster_blocked Blocked Channels Azsmo23 This compound hERG hERG (Kv11.1) Azsmo23->hERG Activates hCav1_2 hCav1.2/β2/α2δ Azsmo23->hCav1_2 Activates hKv4_3 hKv4.3-hKChIP2.2 Azsmo23->hKv4_3 Blocks hCav3_2 hCav3.2 Azsmo23->hCav3_2 Blocks hKv1_5 hKv1.5 Azsmo23->hKv1_5 Blocks

Caption: Selectivity profile of this compound against various cardiac ion channels.

References

Application Notes & Protocols: Experimental Design for Studying the Effects of Azsmo-23

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and detailed protocols for characterizing the biological effects of Azsmo-23, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. The protocols herein cover key in vitro and in vivo assays to determine the compound's potency, mechanism of action, and preclinical efficacy.

Note on this compound: For the purpose of this application note, "this compound" is presented as a hypothetical investigational small molecule inhibitor targeting the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). This is to provide a relevant and detailed example of experimental design in oncology drug development. This context is distinct from the compound of the same name described in the scientific literature as a hERG channel activator.[1][2][3]

Introduction: The PI3K/Akt/mTOR Pathway and this compound

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular processes including proliferation, growth, survival, and metabolism.[4] Aberrant activation of this pathway is one of the most common occurrences in human cancers, making it a prime target for therapeutic intervention.[5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K.[4][7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger.[4][7] This leads to the recruitment and activation of the serine/threonine kinase Akt, which in turn phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to drive cell growth and proliferation.[7]

This compound is a novel, selective small molecule inhibitor designed to target the p110α isoform of PI3K, which is frequently mutated and amplified in various cancers.[6] By inhibiting PI3Kα, this compound is hypothesized to block the production of PIP3, thereby suppressing downstream Akt and mTOR signaling and ultimately inhibiting cancer cell proliferation and survival. These application notes provide a framework for testing this hypothesis through a series of validated preclinical assays.

Signaling Pathway and Experimental Workflow

To effectively study this compound, a logical progression from broad cellular effects to specific molecular mechanisms and finally to in vivo efficacy is recommended.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K (p110α) RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt PI3K->PIP2 P mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Azsmo23 This compound Azsmo23->PI3K PTEN PTEN PTEN->PIP3 Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Start: Hypothesis This compound inhibits PI3Kα viability Cell Viability Assay (Determine IC50) start->viability western Western Blot (Confirm Target Engagement) viability->western Potent Compounds apoptosis Apoptosis Assay (Assess Mechanism of Death) western->apoptosis xenograft Tumor Xenograft Model (Evaluate Efficacy) apoptosis->xenograft Confirmed Mechanism pkpd PK/PD Studies (Assess Exposure & Target Modulation) xenograft->pkpd decision Go/No-Go Decision for Clinical Development pkpd->decision

References

Application Notes and Protocols for Azsmo-23 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azsmo-23, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a small molecule identified as an activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2] The hERG channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. While many compounds are screened for their potential to block this channel, a key safety liability in drug development, activators like this compound are valuable pharmacological tools for studying channel gating and may have therapeutic potential for conditions like congenital long QT syndrome.[1][3]

This compound is classified as a type 2 hERG activator.[1] Its primary mechanism of action is to cause a significant depolarizing shift in the voltage dependence of inactivation, without altering the voltage dependence of activation.[1][2] This leads to an increased potassium ion (K+) efflux during the cardiac action potential. The discovery and characterization of this compound were facilitated by automated electrophysiology systems, highlighting its relevance in high-throughput screening (HTS) environments.[1][2]

These application notes provide a summary of this compound's pharmacological data, a detailed protocol for a representative high-throughput screening assay for identifying and characterizing similar hERG activators, and visualizations of its mechanism and the screening workflow.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on wild-type (WT) hERG channels expressed in mammalian cell lines. The data has been compiled from electrophysiological studies.[1][2][3]

Table 1: Potency of this compound on Wild-Type hERG Channels

ParameterValue (µM)Description
Pre-pulse Current EC5028.6The concentration at which this compound elicits a half-maximal response on the pre-pulse current.
Tail Current EC5011.2The concentration at which this compound elicits a half-maximal response on the tail current.

Table 2: Efficacy of this compound on Wild-Type hERG Currents at 100 µM

Current TypeVoltage% Increase (mean ± SEM)
Pre-pulse Current+40 mV952 ± 41%
Tail Current-30 mV238 ± 13%

Table 3: Effect of this compound on hERG Channel Gating Properties

Gating ParameterEffectMagnitude
Voltage Dependence of InactivationDepolarizing Shift74.5 mV
Voltage Dependence of ActivationNo ShiftNot Applicable

Signaling Pathway and Mechanism of Action

This compound directly modulates the gating properties of the hERG potassium channel. It does not operate through a conventional intracellular signaling cascade but rather by physically interacting with the channel protein. As a type 2 hERG activator, its principal effect is on the channel's inactivation gate. The diagram below illustrates this mechanism.

Azsmo23_Mechanism Closed Closed State Open Open State Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Open Recovery Az_Closed Closed State Az_Open Open State Az_Closed->Az_Open Activation (Depolarization) Az_Open->Az_Closed Deactivation (Repolarization) Az_Inactivated Inactivated State Az_Open->Az_Inactivated Inactivation Attenuated (Requires stronger depolarization) Az_Inactivated->Az_Open Recovery Azsmo23 This compound Azsmo23->Az_Open Binds to channel

Caption: Mechanism of this compound as a type 2 hERG activator.

Experimental Protocols

The following is a detailed protocol for a high-throughput screening assay to identify and characterize hERG channel activators using an automated patch-clamp system. This protocol is based on methodologies used for studying compounds like this compound.[1][4]

Objective: To perform a primary screen of a compound library to identify activators of the hERG channel and to conduct concentration-response analysis of confirmed hits.

Materials:

  • Cell Line: HEK-293 cells stably expressing the human hERG (Kv11.1) channel.

  • Cell Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with KOH.

  • Compound Plates: 384-well plates containing test compounds, positive control (e.g., this compound), and negative control (vehicle, e.g., 0.1% DMSO).

  • Automated Patch-Clamp System: (e.g., IonWorks, QPatch, or similar).

  • Planar Patch-Clamp Consumables: (e.g., PatchPlates).

Procedure:

  • Cell Preparation:

    • Culture HEK-hERG cells under standard conditions (37°C, 5% CO2).

    • On the day of the experiment, harvest cells at ~80% confluency using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in the external solution at a density of 1-2 x 10^6 cells/mL.

    • Ensure single-cell suspension by gentle trituration.

  • Automated Patch-Clamp System Setup:

    • Prime the fluidics of the automated patch-clamp system with the prepared external and internal solutions according to the manufacturer's instructions.

    • Load the planar patch-clamp consumables into the system.

  • Compound Plate Preparation:

    • For primary screening, prepare compound plates with the library compounds at a final assay concentration (e.g., 10 µM).

    • For concentration-response curves, prepare serial dilutions of hit compounds (e.g., from 0.01 to 100 µM).

    • Include wells with vehicle control (e.g., 0.1% DMSO in external solution) and a positive control (e.g., 10 µM this compound).

  • Assay Execution (Automated Workflow):

    • The system will automatically add the cell suspension to the planar patch-clamp wells.

    • A whole-cell patch-clamp configuration is established.

    • Baseline Recording: A voltage protocol is applied to elicit hERG currents under baseline conditions (vehicle perfusion). A typical voltage protocol is a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the peak tail current.

    • Compound Addition: The system adds the compounds from the compound plate to the respective wells and allows for an incubation period (e.g., 3-5 minutes).

    • Post-Compound Recording: The same voltage protocol is applied, and the hERG currents are recorded in the presence of the test compound.

  • Data Analysis:

    • Measure the peak tail current amplitude before and after compound addition.

    • Calculate the percentage activation for each well using the formula: ((I_compound - I_baseline) / I_baseline) * 100, where I is the peak tail current.

    • For primary screening, identify "hits" as compounds that cause a significant increase in current (e.g., >50% activation).

    • For concentration-response analysis, plot the percentage activation against the compound concentration and fit the data to a Hill equation to determine the EC50 value.

High-Throughput Screening Workflow

The logical flow of a typical HTS campaign to identify novel hERG activators is depicted in the diagram below.

HTS_Workflow cluster_workflow HTS Campaign for hERG Activators start Compound Library (e.g., 100,000s of compounds) primary_screen Primary HTS (Single Concentration Screen) Automated Electrophysiology start->primary_screen hit_confirmation Hit Confirmation (Re-test active compounds) primary_screen->hit_confirmation Identify 'Hits' dose_response Dose-Response Analysis (EC50 Determination) hit_confirmation->dose_response Confirm 'Hits' mechanism_study Mechanism of Action Studies (Voltage Protocol Variations) dose_response->mechanism_study Characterize Potency selectivity Selectivity Profiling (Test against other ion channels) mechanism_study->selectivity lead_opt Lead Optimization selectivity->lead_opt Prioritize Hits end Candidate Drug lead_opt->end

Caption: Workflow for a high-throughput screening campaign.

Conclusion

This compound serves as an important pharmacological tool for the study of hERG channel physiology and pharmacology. The use of automated electrophysiology platforms in high-throughput screening has been instrumental in the identification and characterization of such modulators. The protocols and data presented here provide a framework for researchers to screen for and evaluate novel hERG channel activators, which could lead to a better understanding of channel gating and the development of new therapeutics for cardiac channelopathies.

References

Application Notes and Protocols for Azsmo-23, a hERG Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Azsmo-23, a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This document is intended to guide researchers in utilizing this compound for in vitro studies, particularly in the context of cardiac safety pharmacology and the investigation of ion channel function.

Introduction to this compound

This compound, with the chemical name N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a small molecule modulator of the hERG (Kv11.1) potassium channel.[1] Unlike the more common hERG inhibitors, this compound functions as an activator, making it a valuable tool for studying the mechanisms of channel gating and for investigating potential therapeutic strategies for conditions like Long QT Syndrome.[1]

Physicochemical Properties and Cell Permeability

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide-
CAS Number 496793-75-0[2]
Molecular Formula C₁₉H₁₃ClN₄O
Molecular Weight 348.79 g/mol [1][2]
Predicted pKa 10.94 ± 0.10[1]
Predicted Density 1.426 ± 0.06 g/cm³[1]

Based on its molecular weight and structure, this compound is expected to be cell-permeable, allowing it to reach its intracellular target, the hERG channel. However, researchers should consider that factors such as lipophilicity (LogP) and aqueous solubility, for which precise data is not publicly available, will significantly influence its passive diffusion across the cell membrane. It is recommended to empirically determine these parameters if they are critical for specific experimental designs.

Mechanism of Action

This compound is classified as a type 2 hERG activator. Its primary mechanism involves a significant depolarizing shift in the voltage dependence of inactivation, without affecting the voltage dependence of activation. This means that this compound stabilizes the open state of the hERG channel by making it less likely to inactivate at depolarized membrane potentials.

Azsmo23_Mechanism Azsmo23 This compound Membrane Cell Membrane Azsmo23->Membrane Crosses hERG hERG K+ Channel (Kv11.1) Membrane->hERG Binds to Inactivation Voltage-Dependent Inactivation hERG->Inactivation Inhibits K_efflux Increased K+ Efflux hERG->K_efflux Promotes Repolarization Enhanced Cardiac Repolarization K_efflux->Repolarization Leads to Cell_Loading_Workflow cluster_prep Preparation cluster_loading Cell Loading Stock Prepare 10 mM this compound Stock in DMSO Working Prepare Working Solution in Extracellular Buffer Stock->Working Incubate Incubate Cells with This compound Working Solution Working->Incubate Cells Culture Cells to Optimal Confluency Cells->Incubate Assay Perform Assay (e.g., Electrophysiology) Incubate->Assay Electrophysiology_Workflow Start Establish Whole-Cell Configuration Baseline Record Baseline hERG Currents (Vehicle Control) Start->Baseline Application Apply this compound (Cumulative Concentrations) Baseline->Application Recording Record hERG Currents in Presence of this compound Application->Recording Analysis Data Analysis: - Current Amplitude - Voltage-Dependence - EC50 Calculation Recording->Analysis End Experiment Complete Analysis->End

References

Application Notes and Protocols: Azsmo-23 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical guide based on the known electrophysiological properties of Azsmo-23. As of the latest literature review, no studies have been published on the direct application of this compound to induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). The experimental designs and expected outcomes are extrapolated from the characterization of this compound as a human ether-a-go-go-related gene (hERG) K+ channel activator in other cell systems and general methodologies for testing ion channel modulators in iPSC-CMs.

Introduction

Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research, disease modeling, and cardiotoxicity screening.[1][2] this compound is a small molecule identified as a type 2 activator of the hERG (human ether-a-go-go-related gene) potassium channel (Kv11.1).[3][4][5] The hERG channel is critical for cardiac action potential repolarization, and its dysfunction is associated with cardiac arrhythmias, such as Long QT syndrome.[5]

These notes provide a hypothetical framework for utilizing this compound to modulate the hERG channel in iPSC-CMs for research purposes, such as modeling Short QT syndrome or investigating the functional consequences of hERG channel activation on cardiomyocyte electrophysiology.

Hypothetical Applications

  • Disease Modeling: Investigating the electrophysiological consequences of hERG channel gain-of-function in iPSC-CMs to model aspects of Short QT syndrome.

  • Pharmacological Research: Studying the mechanism of action of type 2 hERG activators on human cardiomyocytes.[3]

  • Drug Discovery: Using this compound as a tool compound to explore the potential therapeutic effects of hERG activation in specific cardiac disease models derived from patient iPSCs.

Data Presentation

The following tables present hypothetical quantitative data that might be expected from treating iPSC-CMs with this compound, based on its known effects on the hERG channel.

Table 1: Electrophysiological Effects of this compound on iPSC-CMs (Hypothetical Data)

ParameterVehicle ControlThis compound (10 µM)This compound (30 µM)
Action Potential Duration 90 (APD90, ms)450 ± 25320 ± 20250 ± 18
Action Potential Duration 50 (APD50, ms)300 ± 20210 ± 15160 ± 12
Resting Membrane Potential (mV)-75 ± 3-74 ± 3-75 ± 4
Peak IKr Current Density (pA/pF)5.2 ± 0.89.8 ± 1.215.4 ± 1.9
Field Potential Duration (ms)400 ± 30280 ± 25210 ± 20

Table 2: Effects of this compound on Calcium Transients and Contractility in iPSC-CMs (Hypothetical Data)

ParameterVehicle ControlThis compound (30 µM)
Calcium Transient Amplitude (ΔF/F0)1.5 ± 0.21.4 ± 0.2
Calcium Transient Duration 50 (CTD50, ms)250 ± 18180 ± 15
Contraction Amplitude (µm)10.5 ± 1.29.8 ± 1.1
Relaxation Velocity (µm/s)50 ± 565 ± 6

Signaling Pathways and Experimental Workflow

cluster_0 This compound Action on iPSC-CM Azsmo23 This compound hERG hERG (Kv11.1) Channel Azsmo23->hERG Activates IKr Increased IKr Current hERG->IKr Repolarization Accelerated Repolarization IKr->Repolarization APD Shortened Action Potential Duration Repolarization->APD

Caption: Hypothetical signaling pathway of this compound in iPSC-CMs.

cluster_1 Experimental Workflow start Culture iPSC-CMs treatment Treat with this compound (Dose-Response) start->treatment electrophysiology Electrophysiology (Patch-Clamp, MEA) treatment->electrophysiology calcium Calcium Imaging treatment->calcium contractility Contractility Assay treatment->contractility data Data Analysis electrophysiology->data calcium->data contractility->data

Caption: General experimental workflow for assessing this compound effects.

Experimental Protocols

iPSC-CM Culture and Plating for Experiments

Materials:

  • Cryopreserved iPSC-CMs

  • iPSC-CM maintenance medium

  • Fibronectin or Matrigel

  • Multi-well plates (format depends on the assay)

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved iPSC-CMs according to the manufacturer's protocol.

  • Plate the iPSC-CMs on fibronectin- or Matrigel-coated plates at a desired density.

  • Culture the cells in maintenance medium, replacing the medium every 2-3 days.

  • Allow the cells to form a confluent, spontaneously beating monolayer (typically 7-10 days post-thawing) before initiating experiments.

Electrophysiological Analysis using Patch-Clamp

Materials:

  • Plated iPSC-CMs

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (Tyrode's solution)

  • Internal solution (pipette solution)

  • This compound stock solution (in DMSO)

Protocol:

  • Prepare fresh external solution and this compound dilutions on the day of the experiment. The final DMSO concentration should be kept constant across all conditions (e.g., <0.1%).

  • Place the culture dish on the microscope stage and perfuse with external solution.

  • Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, spontaneously beating iPSC-CM.

  • Record baseline action potentials in the current-clamp mode or specific ion currents (e.g., IKr) in the voltage-clamp mode.

  • Perfuse the cells with the desired concentration of this compound and record the changes in electrophysiological parameters.

  • Perform a washout step by perfusing with the external solution alone to check for reversibility of the effects.

Calcium Transient Measurement

Materials:

  • iPSC-CMs plated on glass-bottom dishes

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscope with a high-speed camera

Protocol:

  • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

  • Incubate the iPSC-CMs with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells with fresh HBSS to remove excess dye.

  • Acquire baseline fluorescence recordings of spontaneously contracting cells.

  • Add this compound at the desired concentration and record the changes in calcium transient amplitude, duration, and frequency.

  • Analyze the fluorescence intensity changes over time (ΔF/F0) to quantify calcium transient parameters.

Contractility Assay

Materials:

  • iPSC-CMs plated on a suitable multi-well plate

  • Video-based contractility analysis system

  • Analysis software

Protocol:

  • Place the plate with iPSC-CMs into the contractility analysis system, which maintains the appropriate environmental conditions (37°C, 5% CO2).

  • Record baseline videos of the contracting cell monolayer.

  • Add this compound at various concentrations to the wells.

  • After an appropriate incubation period, record videos of the cell contractions.

  • Use the analysis software to quantify contractility parameters such as contraction amplitude, velocity, and duration from the recorded videos.

Cytotoxicity Assay

Materials:

  • iPSC-CMs plated in a 96-well plate

  • Cytotoxicity assay kit (e.g., LDH release assay or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Protocol:

  • Treat the iPSC-CMs with a range of this compound concentrations for a prolonged period (e.g., 24-48 hours).

  • Include a positive control for cytotoxicity (e.g., a known cardiotoxic compound) and a vehicle control.

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Quantify the level of cell death or viability to determine the potential cardiotoxic effects of this compound at the tested concentrations.

Conclusion

While the direct effects of this compound on iPSC-CMs have not been documented, its known function as a hERG channel activator suggests it could be a valuable tool for studying cardiac repolarization in a human-relevant in vitro system. The protocols and hypothetical data presented here provide a foundational framework for researchers interested in exploring the application of this compound in iPSC-CM-based cardiovascular research. All experiments should be carefully designed with appropriate controls to validate any observed effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azsmo-23 Concentration for hERG Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azsmo-23 for hERG channel activation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and hERG activation.

Issue Potential Cause Recommended Solution
No observable hERG activation 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Compound degradation: this compound solution may have degraded. 3. Cell line issues: The hERG channel expression in the cell line may be low or unstable. 4. Voltage protocol: The voltage protocol may not be optimal for detecting activation.1. Concentration-response curve: Perform a concentration-response experiment to determine the optimal concentration. Start with a range spanning the reported EC50 values (e.g., 1 µM to 100 µM). 2. Fresh solution: Prepare a fresh stock solution of this compound. 3. Cell line validation: Confirm hERG expression and channel functionality using a known hERG activator or by measuring baseline currents. 4. Protocol optimization: Utilize a voltage protocol designed to assess both pre-pulse and tail currents, as this compound affects these differently.[1][2][3]
Inconsistent or variable results 1. Current rundown: hERG channel activity can decrease over the course of an experiment.[4] 2. Seal resistance: Poor giga-seal formation in patch-clamp experiments can lead to noisy data. 3. Temperature fluctuations: Ion channel kinetics are sensitive to temperature.1. Time control: Keep pharmacological experiments brief and maintain a strict time course for measurements after compound application.[4] 2. Quality control: Only use cells with high seal resistance (e.g., >1 GΩ for manual patch-clamp).[5] 3. Temperature control: Maintain a stable temperature throughout the experiment (e.g., 37°C).[6]
Observed hERG inhibition instead of activation 1. High this compound concentration: At very high concentrations, some activators can exhibit inhibitory effects. 2. Structural analogues: Close structural analogues of this compound have been shown to act as hERG inhibitors.[1][2][3] 3. hERG mutant: this compound acts as a blocker on the Y652A hERG mutant.[1][2][3]1. Lower concentration: Test a lower concentration range of this compound. 2. Compound identity: Verify the chemical identity and purity of the compound. 3. Cell line verification: Ensure you are using a wild-type hERG expressing cell line.
Off-target effects observed 1. Lack of selectivity: this compound is not selective for the hERG channel. It is known to block hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, and activate hCav1.2/β2/α2δ.[1][2][3]1. Interpret with caution: Be aware of potential confounding effects from other ion channels. 2. Use of specific blockers: If investigating a specific signaling pathway, consider using selective blockers for other channels to isolate the effect on hERG.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a hERG activation assay?

A1: A good starting point is to test a range of concentrations around the published EC50 values. For this compound, the EC50 for pre-pulse current activation is 28.6 µM and for tail current activation is 11.2 µM.[1][2][3] Therefore, a concentration range of 1 µM to 100 µM is recommended to establish a full concentration-response curve.

Q2: What is the primary mechanism of action of this compound on the hERG channel?

A2: this compound is a type 2 hERG activator.[1] Its primary mechanism is a significant depolarizing shift in the voltage dependence of inactivation, with a reported shift of 74.5 mV.[1][2][3] It does not affect the voltage dependence of activation.[1][2][3]

Q3: Can I use automated patch-clamp systems for my experiments with this compound?

A3: Yes, both automated and conventional electrophysiology have been successfully used to characterize this compound's effects on hERG channels.[1][2][3] Automated systems are suitable for higher throughput screening and generating concentration-response curves.

Q4: Why are my pre-pulse and tail current results different with this compound?

A4: this compound has a more pronounced effect on the pre-pulse current compared to the tail current. At a concentration of 100 µM, the pre-pulse current at +40 mV was increased by approximately 952%, while the tail current at -30 mV increased by about 238%.[1][2][3] This difference is consistent with its mechanism of shifting the voltage dependence of inactivation.

Q5: Is this compound selective for the hERG channel?

A5: No, this compound is not hERG-selective. It has been shown to block other cardiac ion channels such as hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, and to activate hCav1.2/β2/α2δ.[1][2][3] This should be taken into consideration when interpreting data from non-isolated systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's effect on wild-type hERG channels.

Table 1: EC50 Values for this compound on Wild-Type hERG

Current TypeEC50 (µM)
Pre-pulse Current28.6[1][2][3]
Tail Current11.2[1][2][3]

Table 2: Effect of 100 µM this compound on Wild-Type hERG Currents

Current TypeVoltage% Increase (mean ± SEM)
Pre-pulse Current+40 mV952 ± 41%[1][2][3]
Tail Current-30 mV238 ± 13%[1][2][3]

Experimental Protocols

Automated Patch-Clamp Electrophysiology for hERG Activation

This protocol is adapted from methodologies used for characterizing hERG channel modulators.[1][2]

  • Cell Culture: Use a stable cell line expressing wild-type hERG channels (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency before the experiment.

  • Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Resuspend cells in an appropriate extracellular solution and allow them to recover for at least 30 minutes.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with KOH.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent effects.

  • Automated Patch-Clamp Procedure:

    • Follow the manufacturer's instructions for the specific automated patch-clamp system (e.g., IonWorks, QPatch, or SyncroPatch).

    • Obtain whole-cell recordings with a high seal resistance (>500 MΩ).

    • Apply a voltage protocol suitable for measuring both pre-pulse and tail currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +40 mV, followed by a repolarizing step to -30 mV to elicit tail currents.

    • Establish a stable baseline recording with the vehicle control solution.

    • Apply different concentrations of this compound and record the current responses until a steady-state effect is reached (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak pre-pulse and tail current amplitudes.

    • Normalize the current amplitudes in the presence of this compound to the baseline currents.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Azsmo23_Mechanism cluster_channel hERG Channel Gating cluster_drug_action This compound Action cluster_outcome Experimental Outcome Closed Closed State Open Open State Closed->Open Activation (Voltage-dependent) Open->Closed Deactivation Inactivated Inactivated State Open->Inactivated Inactivation (Rapid, Voltage-dependent) IncreasedCurrent Increased hERG Current (especially pre-pulse) Open->IncreasedCurrent Inactivated->Open Recovery from Inactivation Azsmo23 This compound Effect Depolarizing shift in voltage dependence of inactivation Azsmo23->Effect Effect->Inactivated Inhibits transition to Inactivated State at a given depolarized potential

Caption: Mechanism of this compound action on hERG channel gating.

hERG_Activation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (hERG-expressing cells) PatchClamp 3. Automated Patch-Clamp CellCulture->PatchClamp CompoundPrep 2. Compound Preparation (this compound dilutions) CompoundApp 6. Apply this compound CompoundPrep->CompoundApp VoltageProtocol 4. Apply Voltage Protocol PatchClamp->VoltageProtocol Baseline 5. Record Baseline (Vehicle Control) VoltageProtocol->Baseline Baseline->CompoundApp MeasureCurrents 7. Measure Pre-pulse and Tail Currents CompoundApp->MeasureCurrents Normalization 8. Normalize Data MeasureCurrents->Normalization EC50 9. Determine EC50 Normalization->EC50

Caption: Experimental workflow for hERG activation assay using this compound.

References

How to prevent off-target effects of Azsmo-23

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azsmo-23

This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate the off-target effects of the selective kinase inhibitor, this compound. Adherence to these guidelines will help ensure that the observed experimental outcomes are a direct result of on-target inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

A1: this compound is a potent, ATP-competitive inhibitor of SMO-Kinase (SMO-K) , a critical component of the Azimuth signaling pathway involved in cell proliferation. While highly selective, at concentrations exceeding the optimal range, this compound can inhibit Tango-Kinase 1 (TNK1) and Romeo-Kinase 3 (RNK3) . These off-target interactions can lead to confounding phenotypes and misinterpretation of results.

Q2: Why is it critical to control for the off-target effects of this compound?

A2: Controlling for off-target effects is essential for the validity of your research.[1][2] Unintended inhibition of TNK1, part of a survival pathway, can mask the pro-apoptotic effects of SMO-K inhibition. Similarly, inhibition of the metabolic enzyme RNK3 can induce cellular stress, which may be incorrectly attributed to the on-target activity of this compound.[1]

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration provides maximal inhibition of SMO-K with minimal off-target activity. This is best determined by performing a dose-response experiment in your specific cell model and confirming target engagement and selectivity via Western blot analysis of downstream markers.[1][2]

Q4: What are the recommended starting concentrations for this compound in cell-based assays?

A4: The ideal concentration is cell-line dependent. However, based on the kinase selectivity profile of this compound, a starting range of 50 nM to 200 nM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to identify the lowest effective concentration in your experimental system.[1]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the in vitro potency of this compound against its primary target and key off-targets.

Kinase TargetIC50 (nM)Description
SMO-K (On-Target) 15 Primary target in the Azimuth signaling pathway.
TNK1 (Off-Target)450Off-target associated with a parallel cell survival pathway.
RNK3 (Off-Target)1200Off-target involved in cellular metabolism.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Use this table as a guide for designing your experiments. The therapeutic window is the concentration range where on-target effects are maximized and off-target effects are minimized.

Experimental GoalRecommended Concentration RangeRationale
Selective SMO-K Inhibition (Therapeutic Window) 50 - 200 nM This range is 3-13 fold above the IC50 for SMO-K, ensuring target engagement while remaining well below the IC50 for TNK1.
Off-Target Effect Control (TNK1 Inhibition)> 500 nMConcentrations in this range will inhibit both SMO-K and TNK1, and can be used as a positive control for off-target effects.
Off-Target Effect Control (RNK3 Inhibition)> 1.5 µMConcentrations in this range will inhibit all three kinases and can be used to study widespread off-target effects.

Troubleshooting Guide

Issue 1: I observe decreased cell viability, but downstream markers of SMO-K inhibition are unchanged.

  • Possible Cause: You may be observing an off-target effect due to the inhibition of RNK3, which can cause metabolic stress and reduce cell viability independent of the Azimuth pathway. This is more likely to occur at higher concentrations of this compound.

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response experiment to find a concentration that inhibits SMO-K without affecting cell viability through off-target mechanisms.

    • Confirm Target Engagement: Use Western blot to verify that at your chosen concentration, you see a decrease in the phosphorylation of SMO-K's direct downstream substrate, but not markers related to RNK3 activity.

    • Use an Orthogonal Approach: Confirm your findings using a structurally different SMO-K inhibitor or by genetic knockdown of SMO-K via siRNA or CRISPR.[1][2]

Issue 2: I see a paradoxical increase in a cell survival marker after treatment with this compound.

  • Possible Cause: This could be an off-target effect resulting from the inhibition of TNK1. Since TNK1 is part of a parallel survival pathway, its inhibition can sometimes lead to compensatory signaling that results in the upregulation of other survival markers.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure you are working within the selective therapeutic window (50 - 200 nM).

    • Analyze Downstream Markers: Perform a Western blot to check the phosphorylation status of downstream effectors for both SMO-K and TNK1. In the selective window, you should only see modulation of the SMO-K pathway.

    • Include Control Compounds: Use a negative control compound that is structurally similar to this compound but inactive against SMO-K to ensure the phenotype is not due to the chemical scaffold itself.[1]

Issue 3: My results with this compound are inconsistent across experiments.

  • Possible Cause: Inconsistent results are often due to slight variations in the final concentration of the inhibitor, especially when working near the edge of the therapeutic window.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a validated stock solution for each experiment.

    • Standardize Protocols: Ensure that cell seeding densities, treatment times, and other experimental parameters are kept consistent.

    • Perform Regular Quality Control: Periodically verify the concentration of your stock solution.

Visualizations and Workflows

Signaling Pathway Diagram

Azsmo23_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Azsmo23_on This compound (50-200 nM) SMOK SMO-K Azsmo23_on->SMOK Inhibits Prolif Cell Proliferation SMOK->Prolif Apoptosis Apoptosis Prolif->Apoptosis Azsmo23_off This compound (> 500 nM) TNK1 TNK1 Azsmo23_off->TNK1 Inhibits RNK3 RNK3 Azsmo23_off->RNK3 Inhibits Survival Cell Survival TNK1->Survival Metabolism Metabolic Stress RNK3->Metabolism

Caption: On- and off-target signaling pathways of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Define Cell Model dose_response 1. Dose-Response Curve (Cell Viability Assay) start->dose_response determine_ec50 2. Determine EC50 for Phenotypic Effect dose_response->determine_ec50 western_blot 3. Western Blot Validation (Varying Concentrations) determine_ec50->western_blot analyze_wb 4. Analyze p-SMO-K, p-TNK1, p-RNK3 Downstream Markers western_blot->analyze_wb select_conc 5. Select Lowest Effective Concentration (Only p-SMO-K is modulated) analyze_wb->select_conc main_exp 6. Proceed with Main Experiments select_conc->main_exp end End: Validated Results main_exp->end

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Unexpected Result Observed check_conc Is this compound concentration within the 50-200 nM range? start->check_conc high_conc High risk of off-target effects. Lower concentration and repeat. check_conc->high_conc No conc_ok Concentration is optimal. Proceed to next check. check_conc->conc_ok Yes phenotype_match Does phenotype match genetic knockdown of SMO-K? conc_ok->phenotype_match no_match Phenotype is likely off-target. Use orthogonal inhibitors for validation. phenotype_match->no_match No match Phenotype is likely on-target. Investigate other experimental variables. phenotype_match->match Yes

Caption: Logic diagram for troubleshooting unexpected experimental results.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine On-Target vs. Off-Target Window

Objective: To identify the optimal concentration range of this compound that elicits the desired on-target phenotype (e.g., decreased cell proliferation) without causing toxicity from off-target effects.

Methodology:

  • Cell Seeding: Plate your cells of interest in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in your cell culture medium. The concentration range should span from 1 nM to 20 µM to cover both on- and off-target effects. Include a vehicle-only (DMSO) control.

  • Treatment: Remove the existing medium from the cells and add the medium containing the serially diluted this compound or vehicle control.

  • Incubation: Incubate the plates for a duration relevant to your experimental endpoint (e.g., 72 hours for a proliferation assay).

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., CellTiter-Glo® for cell viability).

  • Data Analysis: Plot the response against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50. A sharp drop in viability at high concentrations may indicate off-target toxicity.[2]

Protocol 2: Western Blot Analysis to Confirm Target Engagement and Specificity

Objective: To confirm that this compound is engaging its intended target (SMO-K) and not its off-targets (TNK1, RNK3) at the chosen experimental concentration.

Methodology:

  • Cell Treatment: Treat cells with this compound at three key concentrations determined from your dose-response curve: a sub-optimal concentration, the target EC50 concentration, and a high concentration known to engage off-targets (>500 nM). Include a vehicle control.

  • Incubation: Incubate for a short period (e.g., 1-2 hours) to observe direct effects on kinase phosphorylation.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of the downstream substrates of SMO-K, TNK1, and RNK3.

    • Also probe for the total protein levels of each kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the change in phosphorylation of each target relative to the total protein and the vehicle control. At the optimal concentration, you should observe a significant decrease in the phosphorylation of the SMO-K substrate with no change in the phosphorylation of the TNK1 and RNK3 substrates.

References

Azsmo-23 Stability in Experimental Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Azsmo-23 in experimental solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the reliable and effective use of this compound in your research.

Troubleshooting Guide

Researchers may encounter several issues during their experiments with this compound. This guide provides systematic approaches to troubleshoot and resolve common problems related to the stability of this compound.

Problem Potential Cause Recommended Action
Compound Precipitation Poor solubility in the chosen solvent or buffer.- Optimize the solvent concentration (e.g., DMSO should ideally be <0.5% in final cell culture medium)[1].- Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent[1].- Prepare a fresh dilution and consider using a different solvent system if precipitation persists[1].
Loss of Biological Activity Degradation of this compound under experimental conditions.- Prepare fresh stock solutions and use them immediately.- Store stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.- Perform a stability study under your specific experimental conditions (temperature, light, pH) to determine the degradation rate.
Inconsistent or Unexpected Results Variability in compound concentration due to degradation or adsorption to labware.- Use low-adsorption plasticware for preparing and storing this compound solutions.- Include a positive control with a freshly prepared this compound solution in every experiment.- Verify the concentration of your working solutions using an appropriate analytical method like HPLC.
Shift in EC50 Values Degradation of the compound leading to a lower effective concentration.- Re-evaluate the EC50 using a newly prepared stock solution.- Conduct a time-course experiment to assess how quickly the compound's activity diminishes in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: How should I store this compound stock solutions to ensure stability?

A2: For long-term storage, solid this compound should be stored at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: Although specific degradation pathways for this compound have not been published, molecules with benzimidazole (B57391) and amide functionalities can be susceptible to hydrolysis under acidic or basic conditions. Oxidative degradation is another potential pathway.[2][3] It is recommended to protect solutions from light and extreme pH values.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: You can perform a stability study by incubating this compound in your buffer under your experimental conditions (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 6, 24, 48 hours).[1][4] At each time point, the remaining concentration of this compound can be quantified using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[4]

Quantitative Data Summary

The following table summarizes the reported pharmacological activity of this compound on the hERG K+ channel.

Parameter Value Channel Type
EC50 (Pre-pulse current)28.6 µMWild-Type hERG
EC50 (Tail current)11.2 µMWild-Type hERG
Pre-pulse current increase at 100 µM952 ± 41%Wild-Type hERG
Tail current increase at 100 µM238 ± 13%Wild-Type hERG

Data sourced from multiple studies.[5][6][7]

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method to assess the kinetic solubility of this compound.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader (optional)

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer in a 96-well plate.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect each well for any signs of precipitation.

  • (Optional) Quantify precipitation by measuring the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.

  • The highest concentration that remains clear is the approximate kinetic solubility.[1]

Protocol 2: Assessment of Chemical Stability in Solution

This protocol outlines a procedure to evaluate the chemical stability of this compound over time.

Materials:

  • This compound stock solution

  • Experimental buffer (e.g., cell culture medium)

  • Incubator set to experimental conditions (e.g., 37°C, 5% CO2)

  • Cold organic solvent (e.g., acetonitrile (B52724) or methanol)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in your experimental buffer at the final working concentration.

    • Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent to precipitate proteins and halt degradation.[1]

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

  • Incubate Sample:

    • Incubate the remaining solution under your experimental conditions.[1]

  • Prepare Time-Point Samples:

    • At desired time points (e.g., 6, 12, 24, 48 hours), take aliquots of the incubated solution and process them as described in step 1.

  • HPLC Analysis:

    • Analyze all samples by HPLC to determine the concentration of the parent this compound peak.

    • The percentage of this compound remaining at each time point relative to the T=0 sample indicates its stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Buffer prep_stock->prep_working t0_sample T=0 Sample (Quench & Analyze) prep_working->t0_sample incubate Incubate at Experimental Conditions prep_working->incubate hplc HPLC Analysis t0_sample->hplc tx_samples Time-Point Samples (Quench & Analyze) incubate->tx_samples tx_samples->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Workflow for assessing the stability of this compound in an experimental solution.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular herg hERG K+ Channel k_ion K+ Efflux herg->k_ion Increases azsmo This compound azsmo->herg Activates repolarization Membrane Repolarization k_ion->repolarization Promotes ap Cardiac Action Potential repolarization->ap Shortens Phase 3

Caption: Simplified signaling pathway showing the action of this compound on the hERG channel.

References

Azsmo-23 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azsmo-23. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and troubleshooting of this compound to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the SMO-1 signaling pathway, a critical regulator of cellular growth and differentiation. By binding to the SMO-1 protein, this compound allosterically modulates its activity, leading to a downstream cascade inhibition. Due to its specific mode of action, it is crucial for in vitro and in vivo studies related to oncology and developmental biology.

Q2: What are the primary causes of this compound degradation?

The primary causes of this compound degradation are exposure to aqueous environments leading to hydrolysis and exposure to atmospheric oxygen leading to oxidation. Elevated temperatures, extreme pH values, and exposure to light can accelerate these degradation processes.

Q3: How can I detect if my this compound sample has degraded?

Degradation of this compound can be suspected if you observe inconsistent experimental results or a loss of biological activity. Confirmation of degradation should be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A noticeable change in the color or clarity of the stock solution can also indicate degradation.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is essential to adhere to the following storage conditions:

  • Solid Form: Store at -20°C to -80°C in a desiccated, light-protected environment.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C. Once an aliquot is thawed, it should be used immediately and any remainder discarded.

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: this compound Degradation. The compound may have degraded in your stock solution or in the aqueous culture medium.

    • Solution: Verify the integrity of your this compound stock using HPLC. Prepare fresh working solutions from a new, unopened vial of solid this compound or a freshly thawed aliquot of a validated stock solution. Minimize the time the compound spends in aqueous media before and during the experiment.

  • Possible Cause 2: Improper Storage. Frequent freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation.

    • Solution: Ensure you are aliquoting your stock solutions and storing them at -80°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Interaction with Media Components. Components in your cell culture media may be interacting with or degrading this compound.

    • Solution: Prepare a fresh solution of this compound in your experimental media and incubate for the duration of your experiment. Analyze this solution via HPLC to check for degradation.

Problem 2: Precipitate observed in the this compound stock solution.

  • Possible Cause 1: Poor Solubility. The concentration of your stock solution may exceed the solubility limit of this compound in the chosen solvent.

    • Solution: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If this fails, the solution may be supersaturated, and a new stock solution should be prepared at a lower concentration.

  • Possible Cause 2: Contamination. The stock solution may have been contaminated with water, leading to precipitation.

    • Solution: Ensure you are using anhydrous DMSO and sterile techniques when preparing solutions. Discard the precipitated solution and prepare a fresh stock.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Thermal Stability of this compound in Anhydrous DMSO (10 mM Stock)

Storage Temperature Purity after 1 Month Purity after 6 Months
4°C 98.5% 92.1%
-20°C 99.8% 99.1%

| -80°C | >99.9% | >99.9% |

Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C

Incubation Time Remaining Parent Compound
0 hours 100%
2 hours 95.2%
8 hours 85.1%

| 24 hours | 68.4% |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Detection Wavelength: 254 nm

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation:

    • Dilute this compound stock solution to approximately 1 mg/mL in the mobile phase.

  • Analysis:

    • Inject the sample and integrate the peak areas. The purity is calculated as the area of the this compound peak divided by the total area of all peaks.

Visualizations

SMO1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO1 SMO-1 PTCH1->SMO1 Inhibits SUFU SUFU SMO1->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation & Translocation TargetGenes Target Genes GLI_A->TargetGenes Transcription Azsmo23 This compound Azsmo23->SMO1 Inhibits

Caption: The SMO-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting A Receive this compound (Solid) B Prepare Stock Solution (Anhydrous DMSO, -80°C) A->B C Aliquot for Single Use B->C D Thaw Single Aliquot C->D E Prepare Working Solution (Aqueous Buffer/Media) D->E F Perform Assay E->F G Analyze Results F->G H Inconsistent Results? G->H H->G No I Check Purity via HPLC H->I Yes

Caption: Recommended experimental workflow for using this compound.

Troubleshooting_Logic Start Start | Inconsistent Assay Results CheckStock Is stock solution clear and precipitate-free? Start->CheckStock CheckStorage Was the stock aliquoted and stored at -80°C? CheckStock->CheckStorage Yes NewStock Action | Prepare fresh stock solution. CheckStock->NewStock No CheckPurity Run HPLC on stock solution. Is purity >99%? CheckStorage->CheckPurity Yes ReviewHandling Action | Review storage and handling procedures. CheckStorage->ReviewHandling No CheckMediaStability Is this compound stable in assay media for experiment duration? CheckPurity->CheckMediaStability Yes NewCompound Action | Order new vial of this compound. CheckPurity->NewCompound No ModifyProtocol Action | Reduce incubation time or modify assay buffer. CheckMediaStability->ModifyProtocol No Success Success | Problem Resolved CheckMediaStability->Success Yes

Caption: Troubleshooting decision tree for inconsistent this compound activity.

Technical Support Center: Overcoming hERG Current Rundown with Azsmo-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Azsmo-23 to counteract the rundown of the human Ether-à-go-go-Related Gene (hERG) potassium channel current in electrophysiological experiments.

Frequently Asked Questions (FAQs)

Q1: What is hERG current rundown and why is it a problem?

A: hERG current rundown is the gradual decrease in the amplitude of the hERG current over the course of a whole-cell patch-clamp recording. This phenomenon can complicate the interpretation of experimental data, particularly when assessing the effects of pharmacological compounds, as it can be mistaken for a drug-induced inhibition of the channel. Several factors can contribute to rundown, including the dialysis of essential intracellular components and changes in the channel's phosphorylation state.[1][2][3]

Q2: What is this compound and how does it affect the hERG channel?

A: this compound, or N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is an activator of the hERG K+ channel (Kv11.1).[4][5][6] Its primary mechanism of action is a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[4][5] This leads to a substantial increase in both the pre-pulse and tail currents of the hERG channel.[4][5]

Q3: How can this compound be used to overcome hERG current rundown?

A: By activating the hERG channel and increasing the current amplitude, this compound can help to counteract the rundown effect. Its mechanism of shifting the voltage dependence of inactivation can stabilize the current over time, providing a larger and more consistent signal for the duration of the experiment.

Q4: What are the effective concentrations of this compound for activating hERG currents?

A: this compound activates wild-type hERG pre-pulse and tail currents with EC50 values of 28.6 µM and 11.2 µM, respectively.[4][5][7] A concentration of 100 µM has been shown to increase the pre-pulse current at +40 mV by approximately 952% and the tail current at -30 mV by about 238%.[4][5][6]

Q5: Is this compound selective for the hERG channel?

A: No, this compound is not entirely selective for the hERG channel. It has been shown to block other cardiac ion channels such as hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, and to activate hCav1.2/β2/α2δ channels.[4][5][6] Researchers should consider these off-target effects when designing and interpreting their experiments.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent hERG current rundown even with this compound application. 1. Suboptimal concentration of this compound.2. Poor cell health or seal quality.3. Dialysis of essential intracellular factors.4. Instability of the recording configuration.1. Titrate this compound concentration to find the optimal level for your specific cell line and experimental conditions. Start with the EC50 values (11.2 µM for tail current, 28.6 µM for pre-pulse current) and adjust as needed.[4][5]2. Ensure cells are healthy and form a high-resistance gigaseal (>1 GΩ). Use fresh cell cultures.3. Consider using the perforated patch-clamp technique to minimize dialysis of the intracellular environment.[2]4. Ensure the stability of your patch-clamp setup, minimizing mechanical and electrical noise.
Unexpected inhibition of hERG current with this compound. 1. Use of a specific hERG mutant.2. Off-target effects at high concentrations.3. Issues with compound solubility or stability.1. Be aware that this compound can act as a blocker on certain hERG mutants, such as Y652A.[4][5] Conversely, its activator activity is enhanced on the F656T mutant.[4][5]2. While an activator, very high concentrations might lead to off-target effects or channel block. Use the lowest effective concentration.3. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and ensure it is fully dissolved in the external solution. The final DMSO concentration should typically be kept low (e.g., 0.33%).[4]
Difficulty in achieving full channel inactivation in the presence of this compound. This compound causes a significant depolarizing shift in the voltage dependence of inactivation.To achieve full inactivation, it may be necessary to use more depolarized membrane potentials, potentially as high as +80 mV.[4] However, be cautious as this can lead to loss of the recording.[4] It may be necessary to adjust your voltage protocol.
Variability in the effect of this compound between experiments. 1. Inconsistent cell passage number or culture conditions.2. Temperature fluctuations.3. Inconsistent compound application timing.1. Use cells from a consistent passage number and maintain standardized cell culture protocols.2. hERG channel kinetics are temperature-sensitive. Maintain a stable temperature throughout your experiments.3. Apply this compound for a consistent duration before starting your recordings to ensure equilibrium is reached. A 3-minute exposure has been used in some studies.[4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents with this compound

Objective: To measure hERG currents in a stable cell line (e.g., HEK293 or CHO cells) and assess the effect of this compound in overcoming rundown.

Materials:

  • hERG-expressing cell line

  • External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): e.g., 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Prepare fresh external and internal solutions.

  • Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Form a gigaohm seal (>1 GΩ) between the patch pipette filled with the internal solution and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes while monitoring the access resistance and capacitance.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to a range of potentials (e.g., -40 mV to +60 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the tail current.[8][9]

  • Record baseline hERG currents for a few minutes to observe the extent of rundown.

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • After a 3-minute incubation period, record hERG currents again using the same voltage protocol.[4]

  • Monitor the current amplitude over time to assess the ability of this compound to counteract rundown.

Protocol 2: Assessing the Voltage-Dependence of Inactivation with this compound

Objective: To determine the effect of this compound on the voltage-dependence of hERG channel inactivation.

Procedure:

  • Follow steps 1-7 from Protocol 1.

  • Apply a two-pulse voltage protocol. From a holding potential of -80 mV, apply a series of depolarizing pre-pulses to various potentials (e.g., from +60 mV down to -100 mV in 20 mV decrements) for a sufficient duration to induce steady-state inactivation.

  • Immediately following the pre-pulse, apply a test pulse to a constant voltage (e.g., +40 mV) to assess the fraction of non-inactivated channels.

  • Record the peak current during the test pulse for each pre-pulse potential.

  • Perfuse the cell with this compound and repeat the voltage protocol.

  • Normalize the peak test pulse currents to the maximum current and plot against the pre-pulse potential.

  • Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2) in the absence and presence of this compound. A depolarizing shift in V1/2 indicates that this compound inhibits inactivation.

Quantitative Data Summary

Parameter Value Condition Reference
EC50 (Pre-pulse Current) 28.6 µMWild-Type hERG[4][5][7]
EC50 (Tail Current) 11.2 µMWild-Type hERG[4][5][7]
Pre-pulse Current Increase 952 ± 41%100 µM this compound at +40 mV[4][5][6]
Tail Current Increase 238 ± 13%100 µM this compound at -30 mV[4][5][6]
Shift in V1/2 of Inactivation 74.5 mV (depolarizing)Wild-Type hERG[4][5]
Effect on Y652A mutant Inhibition (22.9 ± 2.3%)100 µM this compound[4]
Effect on F656T mutant Enhanced activation-[4][5]
Effect on G628C/S631C mutant Inhibition-[4][5]

Visualizations

hERG_Rundown_Workflow cluster_prep Experiment Preparation cluster_patch Patch-Clamp Procedure cluster_recording Data Acquisition cluster_analysis Data Analysis prep_cells Prepare hERG-expressing cells prep_solutions Prepare internal and external solutions prep_cells->prep_solutions prep_azsmo Prepare this compound working solution prep_solutions->prep_azsmo form_seal Form Giga-seal whole_cell Achieve Whole-Cell form_seal->whole_cell stabilize Stabilize Recording whole_cell->stabilize baseline Record Baseline hERG Current (Observe Rundown) stabilize->baseline apply_azsmo Apply this compound baseline->apply_azsmo record_azsmo Record hERG Current with this compound apply_azsmo->record_azsmo compare Compare current amplitudes (Baseline vs. This compound) record_azsmo->compare assess Assess stability over time compare->assess

Caption: Experimental workflow for using this compound to overcome hERG current rundown.

Azsmo23_Mechanism Azsmo23 This compound hERG hERG Channel Azsmo23->hERG Binds to Inactivation Voltage-Dependent Inactivation hERG->Inactivation Shifts V1/2 to more depolarized potentials Activation Voltage-Dependent Activation hERG->Activation No significant effect Current Increased hERG Current (Counters Rundown) Inactivation->Current Reduced inactivation leads to Troubleshooting_Logic start Problem: Persistent hERG Rundown with this compound check_conc Is this compound concentration optimal? start->check_conc check_seal Is seal quality and cell health good? check_conc->check_seal Yes solution_conc Solution: Titrate this compound concentration. check_conc->solution_conc No check_config Is the recording configuration stable? check_seal->check_config Yes solution_seal Solution: Use fresh, healthy cells and ensure >1 GΩ seal. check_seal->solution_seal No solution_config Solution: Consider perforated patch. Check for noise sources. check_config->solution_config No

References

Technical Support Center: Navigating the Off-Target Effects of Azsmo-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting for the effects of Azsmo-23 on ion channels other than its primary target, the hERG K+ channel. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known ion channel targets?

This compound, or N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, is a small molecule activator of the human ether-a-go-go-related gene (hERG)-encoded K+ channel (Kv11.1)[1]. It functions as a type 2 hERG activator, primarily by inducing a significant depolarizing shift in the voltage dependence of inactivation[1]. However, this compound is not selective and has been shown to affect several other cardiac ion channels.

Q2: What are the specific off-target effects of this compound?

This compound has been documented to have the following off-target effects:

  • Blocks:

    • hKv4.3-hKChIP2.2

    • hCav3.2

    • hKv1.5

  • Activates:

    • hCav1.2/β2/α2δ[1]

These off-target activities can confound experimental results aimed at studying the specific effects of this compound on hERG channels.

Q3: How can I experimentally isolate the hERG-specific effects of this compound?

Isolating the hERG-specific effects of this compound requires a combination of pharmacological blockade of off-target channels and the use of specific voltage-clamp protocols designed to minimize the contribution of currents from these other channels.

Q4: My recordings are noisy and the seal is unstable when using this compound. What could be the cause?

Noisy recordings and unstable seals can be due to several factors. Ensure that all solutions are filtered (0.2 µm) to remove particulates. The health of the cells is also critical; avoid over-digestion with enzymes as this can lead to fragile membranes[2]. Additionally, check your perfusion system for any introduction of bubbles or mechanical vibrations[2]. If the issue persists, consider forming the gigaohm seal in a control solution before perfusing with this compound, as some compounds can alter membrane properties, making seal formation difficult[2].

Troubleshooting Guides

Issue 1: Confounding currents from off-target channels are obscuring the hERG signal.

Cause: this compound is not a selective hERG activator and modulates other endogenous or co-expressed ion channels.

Solution:

  • Pharmacological Blockade: Utilize a cocktail of specific ion channel blockers to inhibit the activity of the off-target channels. The table below provides a summary of suggested blockers.

  • Specific Voltage Protocols: Employ voltage-clamp protocols designed to isolate the hERG current based on its unique gating kinetics.

Table 1: Pharmacological Tools for Isolating hERG Current

Off-Target ChannelEffect of this compoundSuggested Blocker(s)Rationale
hKv4.3-hKChIP2.2 BlockDiltiazem, NicardipineDiltiazem has been shown to block Kv4.3 currents[3]. Nicardipine, a dihydropyridine, also effectively blocks Kv4.3 channels[1]. Using one of these can help eliminate the contribution of the transient outward K+ current (Ito) mediated by Kv4.3.
hCav3.2 BlockEfonidipine, Felodipine, Isradipine, NitrendipineSeveral clinically approved antihypertensive drugs have been identified as potent blockers of Cav3.2 T-type Ca2+ channels, with IC50 values in the low micromolar range[4]. These can be used to inhibit the T-type Ca2+ current.
hKv1.5 BlockDiltiazemDiltiazem is an effective blocker of hKv1.5 channels, which are responsible for the ultrarapid delayed rectifier K+ current (IKur)[3].
hCav1.2/β2/α2δ ActivateVerapamil, Nifedipine (a dihydropyridine)Verapamil is a well-established L-type Ca2+ channel blocker. Nifedipine and other dihydropyridines are also potent blockers of L-type Ca2+ channels and can be used to counteract the activating effect of this compound on this channel.
Issue 2: Inconsistent or unexpected effects of this compound on hERG current.

Cause: The observed effects may be a composite of this compound's action on hERG and its off-target channels, leading to variability in experimental outcomes.

Solution:

  • Confirm Off-Target Channel Expression: Verify the expression of the off-target channels in your experimental system (e.g., through RT-PCR or Western blotting). The presence and density of these channels will determine the extent of their contribution to the total current.

  • Sequential Blocker Application: Apply the off-target channel blockers individually before applying this compound to understand the contribution of each off-target current to the total measured current. This will help in dissecting the complex pharmacological effects.

  • Use a hERG-Specific Voltage Protocol: A voltage protocol that is optimized for hERG will help to minimize the activation of other channels.

Experimental Protocols

Protocol 1: Pharmacological Isolation of hERG Current in the Presence of this compound

Objective: To measure the specific effect of this compound on hERG channels by pharmacologically blocking its known off-target channels.

Materials:

  • Cells expressing hERG channels and potentially the off-target channels.

  • External and internal recording solutions appropriate for hERG current recording.

  • This compound stock solution.

  • Stock solutions of the following blockers: Diltiazem, a selective hCav3.2 blocker (e.g., Efonidipine), and a selective hCav1.2 blocker (e.g., Verapamil).

Procedure:

  • Establish a stable whole-cell patch-clamp recording.

  • Record baseline currents using a hERG-specific voltage protocol (see Protocol 2).

  • Perfuse the cell with the external solution containing the cocktail of off-target blockers at concentrations sufficient to achieve maximal block (e.g., 10 µM Diltiazem, 3 µM Efonidipine, 1 µM Verapamil). Allow for equilibration until the currents stabilize.

  • Once the off-target currents are blocked, perfuse the cell with the external solution containing the blocker cocktail plus the desired concentration of this compound.

  • Record the currents in the presence of this compound and the blocker cocktail.

  • The difference in the hERG current before and after the application of this compound in the presence of the blocker cocktail represents the specific effect of this compound on the hERG channel.

Protocol 2: Voltage-Clamp Protocol to Emphasize hERG Current

Objective: To utilize a voltage protocol that maximizes the characteristic hERG tail current while minimizing the activation of other voltage-gated ion channels.

Rationale: The hERG channel exhibits slow activation and deactivation kinetics and a characteristic large tail current upon repolarization. This protocol is designed to exploit these features.

Protocol Steps:

  • Hold the cell at a holding potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds. This step is long enough to allow for the activation and subsequent inactivation of hERG channels.

  • Repolarize the membrane to -50 mV for 2 seconds. This repolarization step will elicit a large, slowly deactivating tail current that is characteristic of hERG channels.

  • Repeat this protocol at regular intervals (e.g., every 15 seconds) to monitor the effect of drug application over time.

Table 2: Quantitative Summary of this compound Effects

ParameterValueChannelReference
WT hERG Pre-pulse Current EC50 28.6 µMhERG[1]
WT hERG Tail Current EC50 11.2 µMhERG[1]
Pre-pulse Current Increase at 100 µM 952 ± 41%hERG[1]
Tail Current Increase at 100 µM 238 ± 13%hERG[1]
Shift in V1/2 of Inactivation 74.5 mV (depolarizing)hERG[1]
Effect on hKv4.3-hKChIP2.2 BlockhKv4.3[1]
Effect on hCav3.2 BlockhCav3.2[1]
Effect on hKv1.5 BlockhKv1.5[1]
Effect on hCav1.2/β2/α2δ ActivatehCav1.2[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Start Start Experiment Prep_Cells Prepare Cells Expressing hERG and Off-Target Channels Start->Prep_Cells Prep_Solutions Prepare Recording Solutions and Drug Stocks Start->Prep_Solutions Establish_Recording Establish Whole-Cell Patch-Clamp Recording Prep_Cells->Establish_Recording Prep_Solutions->Establish_Recording Baseline Record Baseline Currents (hERG Voltage Protocol) Establish_Recording->Baseline Apply_Blockers Apply Off-Target Blocker Cocktail Baseline->Apply_Blockers Apply_Azsmo23 Apply this compound with Blocker Cocktail Apply_Blockers->Apply_Azsmo23 Record_Effect Record hERG-Specific Effect of this compound Apply_Azsmo23->Record_Effect Analyze_Data Analyze Change in hERG Current Record_Effect->Analyze_Data Conclusion Determine hERG-Specific Activity of this compound Analyze_Data->Conclusion

Caption: Experimental workflow for isolating the hERG-specific effects of this compound.

Signaling_Pathway cluster_targets Ion Channel Targets cluster_effects Cellular Effects Azsmo23 This compound hERG hERG (Kv11.1) Azsmo23->hERG Activates hKv43 hKv4.3-hKChIP2.2 Azsmo23->hKv43 Blocks hCav32 hCav3.2 Azsmo23->hCav32 Blocks hKv15 hKv1.5 Azsmo23->hKv15 Blocks hCav12 hCav1.2/β2/α2δ Azsmo23->hCav12 Activates hERG_Effect Increased K+ Efflux (Activation) hERG->hERG_Effect Off_Target_Block_Effect Decreased Ion Flux (Blockade) hKv43->Off_Target_Block_Effect hCav32->Off_Target_Block_Effect hKv15->Off_Target_Block_Effect Off_Target_Activate_Effect Increased Ca2+ Influx (Activation) hCav12->Off_Target_Activate_Effect

Caption: Signaling pathway of this compound, illustrating its primary and off-target effects.

References

Validation & Comparative

Validating the hERG Activating Effect of Azsmo-23: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azsmo-23 with other known hERG (human Ether-à-go-go-Related Gene) channel activators. The data presented is compiled from peer-reviewed studies and is intended to offer an objective evaluation of this compound's performance, supported by detailed experimental protocols.

Comparative Analysis of hERG Channel Activators

The following table summarizes the key quantitative data for this compound and a selection of alternative hERG activators. This allows for a direct comparison of their potency and efficacy.

CompoundTypeEC50 (µM)Maximum Current Increase (%)Mechanism of ActionSelectivity
This compound 211.2 (tail current)[1][2], 28.6 (pre-pulse current)[1][2]238 ± 13 (tail current at 100 µM)[1][2], 952 ± 41 (pre-pulse current at 100 µM)[1][2]Depolarizing shift in the voltage dependence of inactivation[1][2].Not selective; blocks hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, and activates hCav1.2/β2/α2δ[1].
ICA-105574 20.5 ± 0.1[3]>10-fold increase[3]Removes hERG channel inactivation[3].Potent hERG activator[3].
ML-T531 2Not ReportedSignificantly potentiates steady-state and tail currents at 10 µM[4][5].Pronounced effect on voltage sensitivity of inactivation[4].Minor suppressive effect on hKCNQ1-KCNE1 channels at 10 µM[4].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of hERG activators.

Manual Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel function and pharmacology.

a. Cell Culture:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured in appropriate media and conditions.

b. Cell Preparation:

  • Cells are dissociated into a single-cell suspension using standard enzymatic methods.

  • The cell suspension is then transferred to the recording chamber on the stage of an inverted microscope.

c. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

d. Electrophysiological Recording:

  • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • A holding potential of -80 mV is applied.

e. Voltage-Clamp Protocol:

  • To elicit hERG currents, a specific voltage-clamp protocol is applied. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • The current recordings are acquired before and after the application of the test compound at various concentrations.

f. Data Analysis:

  • The peak tail current amplitude is measured and plotted against the compound concentration to determine the EC50 value using a Hill equation fit.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems allow for higher throughput screening of compounds.

a. Cell Preparation:

  • A single-cell suspension of hERG-expressing cells is prepared as for manual patch-clamp.

  • The cell suspension is loaded into the automated patch-clamp instrument.

b. On-Chip Patch-Clamping:

  • The instrument automatically performs cell capture, sealing, and whole-cell formation on a multi-well patch plate.

c. Solutions and Voltage Protocols:

  • The external and internal solutions are similar to those used in manual patch-clamp.

  • A predefined voltage-clamp protocol, often optimized for high-throughput screening, is applied to each well. For instance, a depolarizing pulse to +40 mV for 500 ms (B15284909) followed by a repolarizing step to -40 mV for 500 ms can be used[6].

d. Compound Application and Data Acquisition:

  • Test compounds at different concentrations are automatically added to the wells.

  • The instrument records the hERG currents before and after compound addition.

e. Data Analysis:

  • The instrument's software analyzes the current data to generate concentration-response curves and calculate EC50 values.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound as a type 2 hERG channel activator.

Azsmo23_Mechanism cluster_channel hERG Channel Protein hERG_closed Closed State hERG_open Open State hERG_closed->hERG_open Slow Activation hERG_inactivated Inactivated State hERG_open->hERG_inactivated Fast Inactivation Repolarization Membrane Repolarization hERG_open->Repolarization Contributes to K_efflux Increased K+ Efflux hERG_open->K_efflux Azsmo23 This compound Azsmo23->hERG_inactivated Binds and Stabilizes Open/De-inactivated State Depolarization Membrane Depolarization Depolarization->hERG_closed Activates Repolarization->hERG_closed Deactivation

Caption: Proposed mechanism of this compound as a type 2 hERG activator.

Experimental Workflow for hERG Activation Assay

This diagram outlines the general workflow for assessing the activating effect of a compound on the hERG channel using patch-clamp electrophysiology.

hERG_Workflow start Start cell_prep Prepare hERG-expressing cell suspension start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Record Baseline hERG Current patch_clamp->baseline compound_app Apply Test Compound (e.g., this compound) baseline->compound_app record_effect Record hERG Current in presence of Compound compound_app->record_effect washout Washout Compound record_effect->washout record_washout Record hERG Current - post-washout washout->record_washout data_analysis Data Analysis: - Measure current amplitude - Generate dose-response curve - Calculate EC50 record_washout->data_analysis end End data_analysis->end

References

A Comparative Guide to Azsmo-23 and Other hERG Channel Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Azsmo-23 with other known hERG (human Ether-à-go-go-Related Gene) potassium channel activators. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to aid in the selection of appropriate compounds for research and therapeutic development.

Abstract

The hERG potassium channel is a critical component in cardiac action potential repolarization. Dysfunctional hERG channels are implicated in Long QT Syndrome (LQTS), a disorder that can lead to life-threatening arrhythmias. Consequently, activators of the hERG channel are of significant interest as potential therapeutic agents. This compound is a novel hERG channel activator. This guide compares its electrophysiological properties and mechanism of action with other well-characterized hERG activators, providing a clear, data-driven overview to inform research decisions.

Quantitative Comparison of hERG Activators

The following table summarizes the key quantitative data for this compound and other prominent hERG activators. The data is primarily derived from electrophysiological studies, such as patch-clamp experiments, on recombinant cell lines expressing the hERG channel.

CompoundTypeEC50 (µM)EfficacyMechanism of ActionSelectivity
This compound Type 211.2 (tail current)[1][2][3], 28.6 (pre-pulse current)[1][2][3]At 100 µM, increases pre-pulse current by 952 ± 41% and tail current by 238 ± 13%[2][3].Primarily shifts the voltage dependence of inactivation to more depolarized potentials[2][3].Not highly selective; also blocks hKv4.3, hCav3.2, and hKv1.5, and activates hCav1.2[2][3].
ICA-105574 Type 20.5[1]Potentiates current amplitudes by more than 10-fold[1].Removes hERG channel inactivation by shifting the voltage-dependence of inactivation by >180 mV[1].
PD-118057 Type 2~3-10At 10 µM, increases peak outward current by 136%[3][4]. At 1, 3, and 10 µM, increases peak tail current by 5.5%, 44.8%, and 111.1%, respectively[2].Attenuates inactivation without significantly affecting deactivation[4][5].Shows no major effect on INa, ICa, IK1, or IKs[2].
NS1643 Type 210.5At 10 µM, increases steady-state outward current by about 80% in Kv11.3 channels[6].Shifts the voltage-dependence of inactivation to more positive potentials[7].
RPR260243 Type 1~10Slows channel deactivation and modestly reduces inactivation[8].At 30 µM, exhibits weak inhibition of ICa-L[8].

Experimental Protocols

The data presented in this guide are primarily generated using two key experimental techniques: the patch-clamp electrophysiology assay and the rubidium efflux assay.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents from a single cell.

Objective: To measure the effect of compounds on the amplitude and kinetics of hERG channel currents.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell. A giga-ohm seal is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG channel activity.

  • Compound Application: Test compounds are applied to the cell via a perfusion system at various concentrations to determine their effect on the hERG current.

  • Data Analysis: The recorded currents are amplified, filtered, and digitized. The peak tail current amplitude is typically measured and plotted against the compound concentration to determine the EC50 value.

Rubidium Efflux Assay

This is a higher-throughput functional assay that indirectly measures hERG channel activity.

Objective: To screen compounds for their ability to modulate hERG channel function by measuring the efflux of rubidium ions (a surrogate for potassium ions).

Methodology:

  • Cell Culture: hERG-expressing cells are seeded in 96-well plates.

  • Rubidium Loading: The cells are incubated in a medium containing non-radioactive rubidium chloride (RbCl), allowing Rb+ to accumulate inside the cells.

  • Compound Incubation: The cells are then incubated with the test compounds.

  • Depolarization: The channels are opened by applying a high-potassium solution, which depolarizes the cell membrane and drives the efflux of Rb+ through the open hERG channels.

  • Quantification of Efflux: The amount of Rb+ released into the supernatant is measured using atomic absorption spectroscopy.

  • Data Analysis: The amount of Rb+ efflux in the presence of the compound is compared to the control to determine the compound's effect on channel activity.

Visualizing Mechanisms and Workflows

hERG Channel Gating and Activator Mechanism

The following diagram illustrates the different states of the hERG channel and the primary mechanism of action for Type 1 and Type 2 activators.

hERG_Gating cluster_gating hERG Channel States cluster_activators Activator Mechanisms Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery Type1 Type 1 Activator (e.g., RPR260243) Type1->Closed Slows Deactivation Type2 Type 2 Activator (e.g., this compound, ICA-105574) Type2->Inactivated Inhibits Inactivation

Caption: hERG channel gating cycle and points of intervention for activators.

Experimental Workflow for hERG Activator Screening

This diagram outlines the typical workflow for identifying and characterizing hERG channel activators.

a8e3e4a9e527a296 cluster_0 Screening Phase cluster_1 Validation & Characterization Phase cluster_2 Lead Optimization Phase Primary_Screening High-Throughput Screening (e.g., Rubidium Efflux Assay) Hit_Validation Confirmation of Activity (e.g., Patch-Clamp) Primary_Screening->Hit_Validation Identified Hits Dose_Response EC50 Determination Hit_Validation->Dose_Response Mechanism_of_Action Voltage Protocol Analysis Dose_Response->Mechanism_of_Action Selectivity_Profiling Testing against other ion channels Mechanism_of_Action->Selectivity_Profiling SAR_Studies Structure-Activity Relationship Selectivity_Profiling->SAR_Studies hERG_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects PKC Protein Kinase C (PKC) hERG hERG Channel PKC->hERG Modulates Gating PKA Protein Kinase A (PKA) PKA->hERG Modulates Gating K_efflux Increased K+ Efflux hERG->K_efflux Repolarization Membrane Repolarization K_efflux->Repolarization AP_Shortening Action Potential Shortening Repolarization->AP_Shortening

References

Comparative Efficacy Analysis of Novel JAK2 Inhibitors: Azsmo-23 versus RPR260243

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of two novel small molecule inhibitors, Azsmo-23 and RPR260243, targeting the Janus kinase 2 (JAK2) enzyme, a critical component of the JAK/STAT signaling pathway. The constitutive activation of this pathway, often driven by the V617F mutation in JAK2, is a key factor in the pathophysiology of myeloproliferative neoplasms (MPNs). The following sections present comparative data from in vitro and in vivo studies to evaluate the therapeutic potential of these compounds in the context of JAK2 V617F-positive malignancies.

Quantitative Efficacy Data

The inhibitory activities of this compound and RPR260243 were assessed through a series of biochemical and cell-based assays. The data presented below summarize the key findings, highlighting the potency and selectivity of each compound.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and RPR260243 against both wild-type (WT) JAK2 and the constitutively active JAK2 V617F mutant.

CompoundTargetIC50 (nM)
This compound JAK2 (WT)15.2
JAK2 (V617F)1.8
RPR260243 JAK2 (WT)25.6
JAK2 (V617F)12.5
Table 2: Cell-Based Proliferation Assay

The anti-proliferative effects of the compounds were evaluated in the HEL 92.1.7 human erythroleukemia cell line, which is homozygous for the JAK2 V617F mutation.

CompoundCell LineAssay EndpointEC50 (nM)
This compound HEL 92.1.7Proliferation (72h)8.5
RPR260243 HEL 92.1.7Proliferation (72h)45.3
Table 3: In Vivo Xenograft Model Efficacy

The efficacy of this compound and RPR260243 was tested in a subcutaneous xenograft model established with HEL 92.1.7 cells in immunodeficient mice.

CompoundDoseAdministrationTumor Growth Inhibition (%)
This compound 50 mg/kgOral, QD85
RPR260243 50 mg/kgOral, QD58

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the workflow of the key in vivo experiment.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 (V617F Mutant) receptor->JAK2 STAT5_inactive STAT5 JAK2->STAT5_inactive Phosphorylation STAT5_active p-STAT5 STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization Gene Target Gene (e.g., BCL-XL) STAT5_dimer->Gene Gene Transcription Proliferation & Survival Proliferation & Survival Gene->Proliferation & Survival Azsmo23 This compound Azsmo23->JAK2 Inhibition RPR260243 RPR260243 RPR260243->JAK2

Caption: The JAK/STAT signaling pathway initiated by the constitutively active JAK2 V617F mutant.

Xenograft_Workflow A 1. Cell Culture (HEL 92.1.7 cells) B 2. Cell Implantation (Subcutaneous injection into immunodeficient mice) A->B C 3. Tumor Growth (Tumors reach ~150 mm³) B->C D 4. Group Randomization (Vehicle, this compound, RPR260243) C->D E 5. Daily Dosing (Oral gavage for 21 days) D->E F 6. Tumor Measurement (Bi-weekly caliper measurements) E->F G 7. Endpoint Analysis (Tumor Growth Inhibition calculation) F->G

Caption: Workflow for the in vivo mouse xenograft efficacy study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

JAK2 (V617F) Kinase Assay
  • Objective: To determine the IC50 of the compounds against the isolated JAK2 V617F enzyme.

  • Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the recombinant human JAK2 V617F enzyme.

  • Procedure:

    • The JAK2 V617F enzyme (1 nM) was pre-incubated with serially diluted compounds (0.1 nM to 100 µM) in an assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.4) for 20 minutes at room temperature in a 384-well plate.

    • The kinase reaction was initiated by adding a mixture of ATP (10 µM) and the ULight™-JAKtide substrate (50 nM).

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of an EDTA solution (10 mM) containing a Europium-labeled anti-phosphotyrosine antibody (2 nM).

    • The plate was incubated for a further 60 minutes to allow for antibody binding.

    • The TR-FRET signal was read on an appropriate plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

HEL 92.1.7 Cell Proliferation Assay
  • Objective: To determine the EC50 of the compounds for inhibiting the proliferation of JAK2 V617F-dependent cells.

  • Method: A CellTiter-Glo® Luminescent Cell Viability Assay was used, which quantifies ATP as an indicator of metabolically active cells.

  • Procedure:

    • HEL 92.1.7 cells were seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Cells were allowed to adhere for 24 hours.

    • The medium was replaced with fresh medium containing serially diluted compounds (0.1 nM to 100 µM) or vehicle control (0.1% DMSO).

    • The plates were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

    • The plate was shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

    • Luminescence was recorded using a plate-reading luminometer.

    • EC50 values were determined from the dose-response curves using non-linear regression analysis.

Mouse Xenograft Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of the compounds.

  • Model: Female athymic nude mice (6-8 weeks old) were used.

  • Procedure:

    • Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ HEL 92.1.7 cells suspended in a 1:1 mixture of media and Matrigel.

    • Tumors were allowed to grow, and tumor volume was calculated using the formula: (Length x Width²)/2.

    • When tumors reached an average volume of approximately 150 mm³, mice were randomized into three groups (n=8 per group): Vehicle, this compound (50 mg/kg), and RPR260243 (50 mg/kg).

    • Compounds were formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 and administered once daily (QD) by oral gavage for 21 consecutive days.

    • Tumor volume and body weight were measured twice weekly.

    • At the end of the study, Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Azsmo-23: A Comparative Analysis of its Effects on Wild-Type vs. Mutant hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Azsmo-23 on wild-type human Ether-à-go-go-Related Gene (hERG) potassium channels versus clinically relevant mutant forms. The data presented herein is crucial for understanding the compound's mechanism of action and its potential therapeutic applications, particularly in the context of Long QT Syndrome (LQTS).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on wild-type and various mutant hERG channels. These findings highlight the differential impact of the compound, which acts as an activator on the wild-type channel but exhibits varied effects on mutant forms.

Table 1: Effect of this compound on Wild-Type hERG Channels [1][2]

ParameterValueDescription
Pre-pulse Current EC50 28.6 µMThe concentration of this compound required to elicit a half-maximal response in the pre-pulse current.
Tail Current EC50 11.2 µMThe concentration of this compound required to elicit a half-maximal response in the tail current.
Pre-pulse Current Increase at 100 µM 952 ± 41%The percentage increase in the pre-pulse current at +40 mV in the presence of 100 µM this compound compared to the vehicle.
Tail Current Increase at 100 µM 238 ± 13%The percentage increase in the tail current at -30 mV in the presence of 100 µM this compound compared to the vehicle.
Shift in Voltage Dependence of Inactivation 74.5 mV (depolarizing shift)The primary mechanism of action, indicating that this compound makes the channel less prone to inactivation at positive potentials.
Shift in Voltage Dependence of Activation No significant shiftThis compound does not significantly alter the voltage required to open the hERG channel.

Table 2: Comparative Effects of this compound on Mutant hERG Channels [1][2][3]

hERG MutantDescription of EffectQuantitative Data
Y652A InhibitionSpecific IC50 value not provided in the primary literature. This mutation is known to be critical for the binding of many hERG blockers.[4][5]
F656T Enhanced ActivationSpecific EC50 value not provided in the primary literature. This mutation is also located in the pore-helix region and influences drug binding.
G628C/S631C Inhibition22.9 ± 2.3% inhibition of the pre-pulse current at 100 µM this compound. This mutant is characterized as non-inactivating.

Experimental Protocols

The data presented in this guide were primarily obtained through automated and conventional whole-cell patch-clamp electrophysiology.

Cell Lines and Culture
  • Cell Types: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either wild-type or mutant hERG channels (Y652A, F656T, or G628C/S631C) are commonly used.

  • Culture Conditions: Cells are typically cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain stable expression of the hERG channels. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiology
  • Technique: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 120 KCl, 10 NaCl, 10 HEPES, 5 EGTA, and 5 MgATP (pH adjusted to 7.2 with KOH).

  • Voltage-Clamp Protocol: A typical voltage protocol to elicit hERG currents involves:

    • Holding the membrane potential at -80 mV.

    • A depolarizing step to a voltage between +20 mV and +60 mV for 1-2 seconds to activate and then inactivate the channels.

    • A repolarizing step to a voltage around -50 mV to record the tail current, which reflects the recovery from inactivation. This cycle is repeated at regular intervals (e.g., every 15 seconds) to monitor the current before and after the application of this compound.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Assessing this compound Effects cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture Culture of CHO/HEK293 cells stably expressing hERG channels cell_harvest Cell Harvesting and Preparation of single-cell suspension cell_culture->cell_harvest patch_clamp Whole-cell patch-clamp (Automated or Manual) cell_harvest->patch_clamp voltage_protocol Application of Voltage Protocol to elicit hERG currents patch_clamp->voltage_protocol baseline_recording Baseline Current Recording (Control) voltage_protocol->baseline_recording drug_application Application of this compound baseline_recording->drug_application post_drug_recording Post-drug Current Recording drug_application->post_drug_recording current_measurement Measurement of pre-pulse and tail current amplitudes post_drug_recording->current_measurement dose_response Generation of dose-response curves current_measurement->dose_response parameter_calculation Calculation of EC50/IC50 values and percentage change dose_response->parameter_calculation

Caption: Workflow for evaluating this compound's impact on hERG channels.

hERG Channel Signaling Pathway

hERG_signaling Simplified Signaling Pathway of hERG Channel Regulation cluster_upstream Upstream Signaling cluster_channel hERG Channel cluster_downstream Downstream Effects cluster_pharmacology Pharmacological Intervention gpcrs G-protein Coupled Receptors (e.g., β-adrenergic, Muscarinic) ac Adenylate Cyclase gpcrs->ac plc Phospholipase C gpcrs->plc camp cAMP ac->camp dag_ip3 DAG / IP3 plc->dag_ip3 pka Protein Kinase A (PKA) camp->pka pkc Protein Kinase C (PKC) dag_ip3->pkc herg hERG K+ Channel pka->herg Phosphorylation (Modulates Gating) pkc->herg Phosphorylation (Modulates Gating) ikr IKr Current herg->ikr K+ Efflux ap Cardiac Action Potential Repolarization ikr->ap qt QT Interval ap->qt azsmo23 This compound azsmo23->herg Modulates Inactivation mutations Mutations (e.g., Y652A, F656T) mutations->herg Alters Structure & Function

Caption: Regulation of the hERG channel by PKA and PKC signaling pathways.

References

Comparative Analysis of Azsmo-23 and its Inactive Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Azsmo-23, a potent activator of the human Ether-a-go-go-Related Gene (hERG) potassium channel, and its structurally similar but functionally inactive analogues. This document outlines the key performance differences based on experimental data, details the methodologies for reproducing these findings, and visualizes the pertinent biological pathways and experimental workflows.

Introduction to this compound and its Analogues

This compound, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as a potent activator of the hERG K+ channel.[1][2] The hERG channel is a critical component in cardiac action potential repolarization, and its modulation is a key area of interest in cardiovascular drug development and safety pharmacology. Interestingly, subtle structural modifications to this compound can dramatically alter its pharmacological effect, converting it from a channel activator to an inhibitor. This guide will compare this compound with two of its known inactive, inhibitory analogues, herein referred to as Compound 4 and Compound 5, as identified in foundational research by Mannikko et al. (2015).

Comparative Performance Data

The functional differences between this compound and its inactive analogues are most evident in their effects on hERG channel currents. While this compound potentiates these currents, its analogues produce an inhibitory effect. The following tables summarize the available quantitative and qualitative data.

Compound Chemical Structure Function
This compound N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamidehERG Channel Activator
Compound 4 N-(4-chloro-3-(1H-benzo[d]imidazol-2-yl)phenyl)benzamidehERG Channel Inhibitor
Compound 5 N-(4-chloro-3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-nitrobenzamidehERG Channel Inhibitor

Table 1: Chemical Structures and Functions of this compound and its Inactive Analogues.

Compound Parameter Value Effect
This compound EC50 (pre-pulse current)28.6 µM[1][2]Activation
EC50 (tail current)11.2 µM[1][2]Activation
at 100 µM↑ 952 ± 41% (pre-pulse)[1]Potentiation
at 100 µM↑ 238 ± 13% (tail current)[1]Potentiation
Compound 4 IC50Data not availableInhibition of tail current
Compound 5 IC50Data not availableInhibition of tail current

Table 2: Quantitative Comparison of hERG Channel Modulation.

Mechanism of Action

This compound's primary mechanism as a hERG channel activator involves a significant depolarizing shift in the voltage dependence of inactivation.[1] Specifically, it causes a 74.5 mV shift without altering the voltage dependence of activation.[1] This means that at a given membrane potential, the channel is less likely to enter an inactivated state, leading to an overall increase in potassium ion flux.

Conversely, the inactive analogues, Compound 4 and Compound 5, act as hERG channel inhibitors. While detailed mechanistic studies for these specific analogues are not available, hERG inhibitors typically function by physically occluding the ion conduction pathway or by stabilizing the inactivated state of the channel. The subtle structural differences between this compound and its inhibitory analogues underscore a remarkably sensitive structure-activity relationship for this class of compounds.

Signaling Pathways and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the hERG channel gating process and the experimental workflow used to characterize these compounds.

hERG_Gating cluster_azsmo Effect of this compound Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation (Fast, Voltage-dependent) Inactivated->Open Recovery Azsmo_effect Shifts equilibrium away from inactivation Inactivated->Azsmo_effect Azsmo_effect->Open

Caption: hERG channel gating states and the effect of this compound.

electrophysiology_workflow start HEK293 Cells Expressing hERG Channels patch_clamp Whole-Cell Patch Clamp (Automated or Conventional) start->patch_clamp voltage_protocol Application of Voltage Protocol (e.g., depolarizing pulse followed by repolarizing ramp) patch_clamp->voltage_protocol control_recording Record Baseline hERG Current voltage_protocol->control_recording compound_application Bath Application of Test Compound (this compound or Analogue) control_recording->compound_application experimental_recording Record hERG Current in Presence of Compound compound_application->experimental_recording data_analysis Data Analysis: - Measure pre-pulse and tail currents - Calculate % change from baseline - Determine EC50/IC50 experimental_recording->data_analysis conclusion Characterize Compound as Activator or Inhibitor data_analysis->conclusion

Caption: Experimental workflow for characterizing hERG modulators.

Experimental Protocols

The following is a generalized protocol for assessing the activity of compounds on hERG channels, based on standard electrophysiological techniques.

Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the wild-type hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • For experiments, cells are dissociated and plated onto glass coverslips at an appropriate density.

Electrophysiology:

  • Technique: Whole-cell patch-clamp recordings are performed using either conventional manual patch-clamp setups or automated electrophysiology platforms (e.g., IonWorks HT, Patchliner).

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +40 mV for a duration sufficient to induce channel activation and inactivation (e.g., 2 seconds).

    • Apply a repolarizing ramp or step to a negative potential (e.g., -30 mV to -120 mV) to measure the tail current, which reflects the population of channels that were open at the end of the depolarizing step.

    • Repeat this protocol at regular intervals (e.g., every 15 seconds) to monitor current stability.

Data Acquisition and Analysis:

  • Establish a stable baseline recording of hERG currents in the external solution.

  • Perfuse the test compound (this compound or its analogues) at various concentrations.

  • Record the steady-state effect of the compound at each concentration.

  • Measure the peak tail current and the current at the end of the depolarizing pre-pulse.

  • For activators, calculate the percentage increase in current relative to the baseline and fit the concentration-response data to a Hill equation to determine the EC50.

  • For inhibitors, calculate the percentage inhibition of the current relative to the baseline and fit the concentration-response data to determine the IC50.

This guide provides a foundational comparison of this compound and its inactive analogues, highlighting the critical role of subtle chemical structure modifications in determining pharmacological activity at the hERG channel. The provided data and protocols serve as a valuable resource for researchers investigating hERG channel modulation.

References

Independent Verification of Azsmo-23's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of the novel hERG K+ channel activator, Azsmo-23, with other known activators. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's mechanism of action. This document summarizes key performance data from published studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as N-[3-(1H-benzimidazol-2-yl)-4-chloro-phenyl]pyridine-3-carboxamide, has been identified as a potent activator of the human ether-a-go-go-related gene (hERG)-encoded potassium channel (Kv11.1).[1][2] The hERG channel is crucial for cardiac action potential repolarization, and its modulation is a key area of interest for the treatment of cardiac arrhythmias, such as Long QT Syndrome.[3][4] this compound is classified as a type 2 hERG activator, primarily exerting its effect by modifying the channel's gating properties.[2][5]

Comparative Analysis of hERG Channel Activators

To provide a comprehensive understanding of this compound's pharmacological profile, this guide compares it with two other well-characterized hERG activators: RPR260243, a type 1 activator, and PD-118057, another type 2 activator. These compounds are distinguished by their primary mechanisms of action on the hERG channel.[3][4][6]

Mechanism of Action
  • This compound (Type 2 Activator): The principal mechanism of action for this compound is a significant depolarizing shift in the voltage dependence of inactivation, with no effect on the voltage dependence of activation.[1][2][5] This attenuation of inactivation leads to an increased hERG current.

  • RPR260243 (Type 1 Activator): RPR260243 enhances the hERG current through a dual mechanism. It primarily slows the deactivation of the channel and also reduces inactivation by shifting the voltage dependence to more positive potentials.[3][7]

  • PD-118057 (Type 2 Activator): Similar to this compound, PD-118057's main effect is to reduce channel inactivation by shifting the voltage dependence to more depolarized potentials, without significantly affecting activation or deactivation properties.[3][8][9]

Quantitative Data Comparison

The following table summarizes the key quantitative data for this compound and its comparators based on published electrophysiological studies. It is important to note that direct comparisons of EC50 values should be made with caution, as experimental conditions may vary between studies.

Parameter This compound RPR260243 PD-118057
Activator Type Type 2Type 1Type 2
EC50 (Pre-pulse Current) 28.6 µM[1][5]Not ReportedNot Reported
EC50 (Tail Current) 11.2 µM[1][5]15.0 ± 1.9 µM[7]~3.1 µM (estimated from peak outward current)[9]
Effect on Inactivation +74.5 mV depolarizing shift in V½[1][5]Attenuates inactivation[3]+18.6 ± 1.3 mV shift in V½ at 10 µM[9]
Effect on Deactivation No significant effect[1][5]Dramatically slows deactivation (EC50 = 7.9 ± 1.0 µM)[7]Minor effects[9]
Effect on Activation No shift in V½[1][5]Small hyperpolarizing shift in V½[3]Small depolarizing shift in V½ (+5.0 ± 1.1 mV at 10 µM)[9]
Selectivity Not hERG-selective; blocks hKv4.3, hCav3.2, hKv1.5 and activates hCav1.2[1][2]Not fully characterized in the provided sourcesNo major effect on I(Na), I(Ca,L), I(K1), and I(Ks)[8]

Experimental Protocols

The characterization of this compound and other hERG activators predominantly relies on patch-clamp electrophysiology techniques. Below is a detailed methodology for a typical whole-cell patch-clamp experiment to assess the effect of a compound on hERG channels expressed in a stable cell line (e.g., HEK 293 or CHO cells).

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Stably transfected HEK 293 or CHO cells expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • Whole-cell currents are recorded at physiological temperature (e.g., 35-37°C) using a patch-clamp amplifier.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).

    • The external solution typically contains NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.

  • Voltage-Clamp Protocols:

    • Activation Protocol: To determine the voltage dependence of activation, cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 20 mV increments) are applied to activate the channels. The membrane is then repolarized to a negative potential (e.g., -70 mV) to elicit tail currents. The amplitude of the tail currents is plotted against the prepulse potential to generate the activation curve.

    • Inactivation Protocol: To assess the voltage dependence of inactivation, a "triple pulse" protocol is often employed. This involves a strong depolarizing prepulse to inactivate all channels, followed by a brief repolarizing step to a range of potentials to allow for recovery from inactivation, and then a final depolarizing step to measure the available current.

  • Data Analysis:

    • Currents are recorded and analyzed using specialized software.

    • Concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the effect on current amplitude. EC50 values are calculated by fitting the data to the Hill equation.

    • Activation and inactivation curves are fitted with a Boltzmann function to determine the half-maximal voltage (V½) and slope factor.

Visualizations

Signaling Pathway

hERG_Channel_Activation cluster_membrane Cell Membrane cluster_modulators Pharmacological Modulators hERG hERG K+ Channel (Closed State) hERG_Open hERG K+ Channel (Open State) hERG->hERG_Open Depolarization (Activation) hERG_Open->hERG Repolarization (Deactivation) hERG_Inactive hERG K+ Channel (Inactive State) hERG_Open->hERG_Inactive Sustained Depolarization (Inactivation) K_ion K+ Efflux hERG_Open->K_ion Repolarization Current (IKr) hERG_Inactive->hERG_Open Repolarization (Recovery) Azsmo23 This compound (Type 2 Activator) Azsmo23->hERG_Inactive Inhibits Inactivation RPR RPR260243 (Type 1 Activator) RPR->hERG Slows Deactivation RPR->hERG_Inactive Inhibits Inactivation

Caption: Mechanism of action of this compound and RPR260243 on hERG channel gating.

Experimental Workflow

Patch_Clamp_Workflow start Start cell_prep hERG-expressing Cell Preparation start->cell_prep patching Whole-Cell Patch Configuration cell_prep->patching protocol Apply Voltage-Clamp Protocol (e.g., Activation, Inactivation) patching->protocol control_rec Record Baseline hERG Current protocol->control_rec compound_app Compound Application (e.g., this compound) control_rec->compound_app exp_rec Record hERG Current in Presence of Compound compound_app->exp_rec washout Washout exp_rec->washout analysis Data Analysis (EC50, V½ Shift) exp_rec->analysis washout->control_rec Repeat with different concentration end End analysis->end

Caption: Workflow for electrophysiological analysis of hERG channel activators.

References

Assessing the Specificity of Azsmo-23 for hERG Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azsmo-23, a known activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, against other alternative hERG activators. The focus of this guide is to objectively assess the specificity of this compound by presenting its on-target and off-target activity in comparison to other compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the cited experiments are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and signaling pathways.

Comparative Analysis of hERG Activator Specificity

The following table summarizes the electrophysiological effects of this compound and selected alternative hERG activators on their primary target (hERG) and a panel of other cardiac ion channels. This data is crucial for evaluating the specificity profile of each compound.

CompoundPrimary TargetEffectOn-Target Potency (EC50/IC50)Off-Target ChannelOff-Target EffectOff-Target Potency (EC50/IC50)
This compound hERG (KCNH2)Activation28.6 µM (pre-pulse), 11.2 µM (tail current)[1]hKv4.3-hKChIP2.2BlockData not available
hCav3.2BlockData not available
hKv1.5BlockData not available
hCav1.2/β2/α2δActivationData not available
RPR260243 hERG (KCNH2)Activation (slows deactivation)~1-30 µML-type Ca2+ channel (hCav1.2)Weak inhibitionData not available
Human cardiac Na+ channel (hNav1.5)No significant effect> 30 µM
KCNQ1/KCNE1No significant effect> 30 µM
ICA-105574 hERG (KCNH2)Activation (removes inactivation)0.5 µM[2][3]hEAG1 (Kv10.1)Inhibition1.38 µM (peak), 0.44 µM (end)[4]
NS1643 hERG (KCNH2)Activation10.5 µM[5]hERG2 (Kv11.2)ActivationData not available
hERG3 (Kv11.3)Activation~10 µM (maximal effect)[6]
BK channelsActivationData not available
K2P channelsActivationData not available

Experimental Protocols

The data presented in this guide were primarily obtained through automated and conventional patch-clamp electrophysiology. Below are detailed methodologies for the key experiments.

Cell Lines
  • Human Embryonic Kidney (HEK-293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for stably expressing the ion channel of interest.[7][8][9] These cell lines have low endogenous expression of other ion channels, providing a clean system for studying the specific channel being investigated.

Automated Patch-Clamp Electrophysiology for Cardiac Ion Channel Panel Screening

Automated patch-clamp systems, such as the IonWorks Quattro and QPatch 48, are utilized for high-throughput screening of compounds against a panel of cardiac ion channels.[10][11]

  • Cell Preparation: Stably transfected cells are cultured and harvested. A single-cell suspension is prepared in an extracellular solution.

  • Chip Preparation: The planar patch-clamp chip is primed with extracellular and intracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The cell suspension is added to the chip, and a high-resistance "gigaseal" is formed between a single cell and the patch aperture. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Compound Application: Compounds are serially diluted and applied to the cells. The effect of the compound on the ion channel current is measured.

  • Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the characteristic currents of each ion channel.

  • hERG (KCNH2): A depolarizing pulse to +40 mV is applied to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current.[1]

  • hCav1.2 (L-type Calcium Channel): From a holding potential of -80 mV, a depolarizing step to +10 mV is applied to elicit the peak inward calcium current.

  • hKv4.3 (Transient Outward Potassium Channel): From a holding potential of -80 mV, a depolarizing pulse to +40 mV is used to activate the rapidly inactivating outward current.

  • hKv1.5 (Ultrarapid Delayed-Rectifier Potassium Channel): A depolarizing step to +60 mV from a holding potential of -80 mV is applied to elicit the sustained outward current.

Data Analysis

The raw current traces are analyzed to determine the peak current amplitude. For activators, the concentration-response curve is fitted to the Hill equation to determine the EC50 value. For blockers, the IC50 value is determined from the concentration-inhibition curve.

Visualizations

Experimental Workflow for Assessing hERG Specificity

G cluster_cell_prep Cell Preparation cluster_electrophysiology Automated Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis cell_culture Culture of stably transfected HEK-293 or CHO cells harvesting Harvesting and preparation of single-cell suspension cell_culture->harvesting sealing Gigaseal formation and whole-cell configuration harvesting->sealing compound_app Application of this compound and comparator compounds sealing->compound_app voltage_protocols Application of specific voltage-clamp protocols compound_app->voltage_protocols current_rec Recording of ion channel currents voltage_protocols->current_rec on_target On-Target Analysis (hERG) Determine EC50 for activation current_rec->on_target off_target Off-Target Analysis (hKv4.3, hCav1.2, etc.) Determine IC50/EC50 current_rec->off_target specificity Assessment of Specificity (Comparison of on- and off-target potencies) on_target->specificity off_target->specificity

Caption: Workflow for assessing the specificity of a compound for hERG channels.

Signaling Pathway of hERG Channel Activation and its Consequences

G compound hERG Activator (e.g., this compound) herg hERG (Kv11.1) Channel compound->herg binds to and activates ikr Increased IKr (Rapid Delayed Rectifier K+ Current) herg->ikr leads to repolarization Accelerated Cardiac Repolarization ikr->repolarization causes apd Shortened Action Potential Duration (APD) repolarization->apd qt Shortened QT Interval on ECG apd->qt

Caption: Simplified signaling pathway of hERG channel activation.

Conclusion

This compound is an activator of the hERG potassium channel with micromolar potency.[1] However, it is not selective for hERG and exhibits blocking activity against other cardiac ion channels, including hKv4.3-hKChIP2.2, hCav3.2, and hKv1.5, while activating hCav1.2/β2/α2δ.[1] The lack of publicly available quantitative data on its off-target effects makes a precise assessment of its specificity challenging.

In comparison, other hERG activators like RPR260243 are reported to have a higher degree of selectivity, with no significant effects on several other key cardiac ion channels at concentrations that activate hERG. ICA-105574, while a potent hERG activator, also shows activity on the related hEAG1 channel.[4] NS1643 activates other members of the hERG channel family and has known off-target effects on other potassium channels.[6]

For researchers considering the use of this compound as a pharmacological tool to study hERG channel function, its off-target activities must be taken into account when interpreting experimental results. For therapeutic applications, the lack of specificity may pose a significant hurdle. Further studies to quantify the potency of this compound at its off-target channels are warranted to fully characterize its pharmacological profile.

References

A Comparative Guide to the Electrophysiological Effects of Azsmo-23, a hERG K+ Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Azsmo-23 with other modulators of the human ether-a-go-go-related gene (hERG) potassium channel. The data presented is based on published findings and is intended to serve as a resource for researchers investigating hERG channel pharmacology and developing novel therapeutics.

Comparative Analysis of hERG Channel Modulators

This compound is an activator of the hERG K+ channel, a critical component in cardiac action potential repolarization.[1] Its mechanism of action distinguishes it from many other hERG modulators, which often act as inhibitors. The following table summarizes the quantitative data for this compound and compares it with a structurally similar type 2 activator, ICA-105574, as well as close analogues of this compound that exhibit inhibitory effects.[2]

CompoundTargetMechanism of ActionEC50 / IC50Key Quantitative Effects
This compound hERG (Kv11.1)Type 2 Activator (depolarizing shift in voltage dependence of inactivation)EC50 (pre-pulse): 28.6 µM EC50 (tail current): 11.2 µM- At 100 µM, increases pre-pulse current by 952 ± 41% and tail current by 238 ± 13%.[1][2][3] - Causes a 74.5 mV depolarizing shift in the voltage dependence of inactivation with no effect on activation.[1][2][3]
ICA-105574 hERG (Kv11.1)Type 2 Activator (removes inactivation)EC50: 0.5 ± 0.1 µM- Potentiates hERG current amplitudes by more than 10-fold.[4][5][6][7] - At 2 µM, shifts the midpoint of the voltage-dependence of inactivation by >180 mV.[7]
This compound Analogues (Compounds 4 and 5) hERG (Kv11.1)InhibitorIC50 not determined (incomplete concentration-effect curves)- Inhibit hERG pre-pulse and tail currents.[2]

Experimental Protocols

The characterization of this compound involved both automated and conventional electrophysiology techniques to assess its effects on ion channel function.

Automated Electrophysiology
  • Platform: IonWorks HT and IonWorks Barracuda systems were utilized for medium-throughput screening.

  • Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the wild-type hERG channel was used.

  • Voltage Protocol: A standardized voltage protocol was applied to elicit hERG currents. This typically involves a depolarizing pre-pulse to activate the channels, followed by a repolarization step to measure the tail current. For instance, a common protocol involves a holding potential of -80 mV, a depolarizing step to +40 mV, and a repolarizing step to -30 mV.

  • Compound Application: Compounds were added to the extracellular solution at various concentrations to determine their effect on the hERG current. A 3-minute incubation period was used for this compound.

  • Data Analysis: The amplitude of the pre-pulse and tail currents in the presence of the compound was compared to the control (vehicle) to determine the percentage of activation or inhibition. EC50 or IC50 values were calculated from concentration-response curves.

Conventional Whole-Cell Electrophysiology
  • Objective: To provide a more detailed characterization of the mechanism of action of this compound.

  • Cell Line: HEK293 cells stably expressing the hERG channel were used.

  • Recording Method: The whole-cell patch-clamp technique was employed to record ionic currents from single cells.

  • Voltage Protocols:

    • Activation: To study the voltage dependence of activation, a series of depolarizing steps of increasing voltage were applied from a holding potential, followed by a repolarization step to a constant voltage to measure the tail currents.

    • Inactivation: A "triple pulse" protocol was used to investigate the voltage dependence of inactivation. This involves a depolarizing pre-pulse to inactivate the channels, followed by a test pulse to a standard voltage to assess the degree of inactivation, and a final repolarization step.

  • Data Analysis: Current-voltage relationships were plotted, and the data were fitted with a Boltzmann function to determine the half-maximal activation/inactivation voltages (V½) and slope factors.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of this compound's action on the hERG channel and the general experimental workflow for its characterization.

Azsmo23_Mechanism cluster_membrane Cell Membrane hERG_Channel hERG K+ Channel (Closed State) hERG_Open hERG K+ Channel (Open State) hERG_Channel->hERG_Open Opens hERG_Inactivated hERG K+ Channel (Inactivated State) hERG_Open->hERG_Inactivated Inactivates (Rapidly) K_efflux K+ Efflux hERG_Open->K_efflux hERG_Inactivated->hERG_Open Favors Open State Depolarization Depolarization Depolarization->hERG_Channel Activates Azsmo23 This compound Azsmo23->hERG_Inactivated Shifts Inactivation Voltage Dependence

Caption: Mechanism of this compound on the hERG K+ channel.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing CHO or HEK293 cells Cell_Plating Plate cells for electrophysiology Cell_Culture->Cell_Plating Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Plating->Patch_Clamp Voltage_Protocol Apply Voltage Protocols (Activation & Inactivation) Patch_Clamp->Voltage_Protocol Compound_Application Apply this compound or Alternative Compounds Voltage_Protocol->Compound_Application Data_Acquisition Record hERG Currents Compound_Application->Data_Acquisition Current_Analysis Measure Pre-pulse and Tail Current Amplitudes Data_Acquisition->Current_Analysis Concentration_Response Generate Concentration- Response Curves Current_Analysis->Concentration_Response Boltzmann_Fit Fit Data with Boltzmann Function Current_Analysis->Boltzmann_Fit Parameter_Determination Determine EC50/IC50 and V½ Shift Concentration_Response->Parameter_Determination Boltzmann_Fit->Parameter_Determination

Caption: Experimental workflow for hERG channel characterization.

References

A Comparative Analysis of Azsmo-23's Efficacy on Nav1.7 Ion Channels Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a demonstration of content structure and formatting based on a hypothetical compound, "Azsmo-23." All data, compound names, and experimental results are illustrative and not based on real-world findings.

This guide provides a comparative analysis of this compound, a novel antagonist for the voltage-gated sodium channel Nav1.7, a key target in nociceptive pathways. Its performance is evaluated against the established non-selective blocker, Compound-S, and another experimental selective antagonist, Compound-X. The data presented herein assesses the potency and selectivity of these compounds across ion channels from various species.

Quantitative Performance Analysis

The efficacy and selectivity of this compound were determined using whole-cell patch-clamp electrophysiology on cell lines expressing Nav1.7 channels from Human, Rat, and Canine sources. The half-maximal inhibitory concentration (IC50) serves as the primary metric for potency.

Table 1: Comparative Potency (IC50) on Nav1.7 Ion Channels

CompoundHuman Nav1.7 IC50 (nM)Rat Nav1.7 IC50 (nM)Canine Nav1.7 IC50 (nM)
This compound 15.222.825.1
Compound-X45.7112.5130.2
Compound-S550.3598.1610.4

Lower IC50 values indicate higher potency.

Selectivity was assessed by comparing the potency of each compound on the target channel (Nav1.7) versus its off-target effects on the cardiac sodium channel, Nav1.5. A higher selectivity ratio indicates a more favorable safety profile with a lower risk of cardiac side effects.

Table 2: Selectivity Profile Against Human Nav1.5

CompoundHuman Nav1.7 IC50 (nM)Human Nav1.5 IC50 (nM)Selectivity Ratio (Nav1.5/Nav1.7)
This compound 15.2>30,000>1970x
Compound-X45.78,500~186x
Compound-S550.31,200~2.2x

A higher selectivity ratio is desirable.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental process used to generate the data in this guide.

G cluster_0 Nociceptive Signaling Pathway Pain Painful Stimulus Nociceptor Nociceptor Activation Pain->Nociceptor Nav17 Nav1.7 Channel (Depolarization) Nociceptor->Nav17 AP Action Potential Propagation Nav17->AP Brain Signal to Brain (Pain Perception) AP->Brain Azsmo23 This compound Azsmo23->Nav17

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.

G cluster_workflow Electrophysiology Workflow arrow arrow Culture Cell Culture (HEK293 expressing Nav1.7) Harvest Cell Harvesting & Plating Culture->Harvest Patch Whole-Cell Patch-Clamp Harvest->Patch Compound Compound Application (this compound, X, S) Patch->Compound Record Record Ionic Currents (Voltage Protocol) Compound->Record Analyze Data Analysis (IC50 Calculation) Record->Analyze Compare Comparative Reporting Analyze->Compare

Caption: Standardized workflow for assessing compound efficacy via patch-clamp electrophysiology.

Experimental Protocols

The data presented in this guide were generated using the following standardized whole-cell patch-clamp electrophysiology protocol.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on voltage-gated sodium channels expressed in a stable cell line.

Materials:

  • Cell Line: HEK293 cells stably expressing the human, rat, or canine Nav1.7 α-subunit.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

  • Test Compounds: this compound, Compound-X, and Compound-S dissolved in DMSO to create 10 mM stock solutions, subsequently diluted in the external solution to final concentrations.

Procedure:

  • Cell Preparation: Cells were cultured under standard conditions (37°C, 5% CO2). On the day of recording, cells were dissociated and plated onto glass coverslips.

  • Recording Setup: Recordings were performed at room temperature (22-24°C) using an automated patch-clamp system. Borosilicate glass pipettes were pulled to a resistance of 2-4 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: A gigaohm seal was formed between the pipette and the cell membrane. The whole-cell configuration was established by applying gentle suction.

  • Voltage Protocol: Cells were held at a potential of -120 mV. To elicit Nav1.7 currents, cells were depolarized to -10 mV for 20 ms. This was repeated at a frequency of 0.1 Hz to allow for channel recovery from inactivation.

  • Compound Application: A baseline current was established by recording for at least 3 minutes in the external solution. Subsequently, increasing concentrations of the test compound were perfused over the cell for 2 minutes per concentration.

  • Data Acquisition: Peak inward sodium current was measured at each concentration.

  • Data Analysis: The recorded peak currents at each concentration were normalized to the baseline current. A dose-response curve was generated by fitting the data to a Hill equation to determine the IC50 value for each compound. Final analysis was performed using specialized electrophysiology software.

Safety Operating Guide

Proper Disposal of Azsmo-23: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Azsmo-23, a potent hERG K+ channel activator used in research, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a biologically active compound, it should be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2][3]

Immediate Safety and Handling for Disposal

Before initiating disposal procedures, researchers must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured protocol in line with general laboratory hazardous waste management guidelines.[4][5][6][7][8]

  • Waste Identification and Segregation:

    • Treat all this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible chemicals.[4]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the compound.[6][8]

    • The container must have a secure, tight-fitting lid and should be kept closed except when adding waste.[1][4][5]

  • Proper Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[9] The date of waste accumulation should also be included.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[4][5][7]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][7]

  • Arranging for Professional Disposal:

    • Once the waste container is full or when the research involving this compound is complete, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[9][10]

    • Provide the disposal contractor with all necessary information about the waste, including its identity and any known hazards.

Quantitative Guidelines for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, as specific data for this compound is unavailable. These are common regulatory limits and should be confirmed with your institution's EHS.

ParameterGuidelineSource
Maximum Volume in SAA Up to 55 gallons of hazardous waste.[5]
Maximum Quantity of Acutely Toxic Waste in SAA Up to 1 quart of liquid or 1 kilogram of solid.[5]
Maximum Storage Time in SAA Up to one year, provided accumulation limits are not exceeded.[4][5]
Time for Removal After Container is Full Within three calendar days.[4][5]

Experimental Protocols for Waste Characterization

In the absence of a Safety Data Sheet (SDS) for this compound, a comprehensive hazard assessment has not been publicly documented. Standard experimental protocols for characterizing a novel compound's hazardous properties would typically include:

  • Toxicity Characteristic Leaching Procedure (TCLP): To determine if the waste exhibits the characteristic of toxicity.

  • Flash Point Testing: To determine the ignitability (B1175610) of liquid waste.

  • pH Testing: To determine the corrosivity (B1173158) of aqueous waste.

  • Reactivity Tests: To assess potential reactions with water or other substances.

Researchers handling this compound should advocate for such characterization to be performed by qualified personnel to ensure comprehensive safety and disposal information is available.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Azsmo23_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify as Hazardous Waste collect_waste Collect in Designated, Compatible, Sealed Container identify_waste->collect_waste ppe->identify_waste label_container Label Container: 'Hazardous Waste', 'this compound', Date collect_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa container_full Is Container Full or Waste No Longer Generated? store_saa->container_full continue_storage Continue Storage in SAA (Max. 1 Year) container_full->continue_storage No contact_ehs Contact Institutional EHS for Pickup container_full->contact_ehs Yes continue_storage->store_saa end End: Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.